Ibrutinib impurity 6
Description
The exact mass of the compound this compound is 826.38158338 g/mol and the complexity rating of the compound is 1420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1,3-bis[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H46N12O3/c48-44-40-42(31-15-19-37(20-16-31)61-35-11-3-1-4-12-35)54-58(46(40)52-29-50-44)33-9-7-24-56(27-33)26-23-39(60)57-25-8-10-34(28-57)59-47-41(45(49)51-30-53-47)43(55-59)32-17-21-38(22-18-32)62-36-13-5-2-6-14-36/h1-6,11-22,29-30,33-34H,7-10,23-28H2,(H2,48,50,52)(H2,49,51,53)/t33-,34-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLRPRSHPNBRSQ-KKLWWLSJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC(=O)N2CCCC(C2)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CCC(=O)N2CCC[C@H](C2)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H46N12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
826.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1987905-93-0 | |
| Record name | 1-Propanone, 1,3-bis((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-1-yl)-1-piperidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1987905930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-PROPANONE, 1,3-BIS((3R)-3-(4-AMINO-3-(4-PHENOXYPHENYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-1-YL)-1-PIPERIDINYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPJ4HT8UNA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: Ibrutinib Impurity 6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ibrutinib impurity 6, a known process-related impurity of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. This document details its chemical structure, potential formation pathways, and analytical methodologies for its identification and quantification.
Chemical Structure and Physicochemical Properties
This compound is a dimeric structure, chemically identified as 1,1'-((3R,3'R)-((Oxybis(4,1-phenylene))bis(4-amino-1H-pyrazolo[3,4-d]pyrimidine-3,1-diyl))bis(piperidine-3,1-diyl))bis(prop-2-en-1-one) . Its structure suggests it is formed from two molecules of a key intermediate in the Ibrutinib synthesis, linked by a diaryl ether bond. This impurity is classified as a process-related impurity, meaning it is likely formed during the synthesis of the Ibrutinib active pharmaceutical ingredient (API).[1][]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 1,1'-((3R,3'R)-((Oxybis(4,1-phenylene))bis(4-amino-1H-pyrazolo[3,4-d]pyrimidine-3,1-diyl))bis(piperidine-3,1-diyl))bis(prop-2-en-1-one) | [3][4] |
| Molecular Formula | C₃₈H₃₈N₁₂O₃ | [3][4] |
| Molecular Weight | 710.8 g/mol | [3][4] |
| Nature of Impurity | Process-Related Dimer | [1][5] |
| Typical Concentration | Data not publicly available. Generally, identified non-specified impurities are controlled at or below 0.10-0.15%. |
Potential Formation Pathway
The formation of this compound is likely a result of a side reaction during the synthesis of Ibrutinib. The diaryl ether linkage is a key feature of this impurity. One plausible mechanism for its formation is an Ullmann-type condensation reaction between two molecules of the pyrazolopyrimidine intermediate, 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, or a related precursor. This reaction is typically catalyzed by a copper salt at elevated temperatures. The presence of this dimeric impurity has been noted in studies involving thermal stress during amorphization processes of Ibrutinib, suggesting that temperature may be a critical factor in its formation.[6]
Caption: Plausible formation pathway of this compound via Ullmann condensation.
Experimental Protocols
Detailed proprietary protocols for the synthesis and isolation of this compound are not publicly available. However, based on established analytical and preparative techniques for pharmaceutical impurities, the following general methodologies would be applicable.
Analytical Method for Quantification (HPLC-UV)
A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the detection and quantification of Ibrutinib and its related impurities, including the dimeric impurity 6.
Table 2: Representative HPLC-UV Method Parameters
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 32 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Isolation Protocol (Preparative HPLC)
For the isolation of this compound for characterization and use as a reference standard, preparative HPLC is the method of choice.[7][8] The methodology involves scaling up an optimized analytical HPLC method.
-
Method Development and Optimization: An analytical HPLC method is first developed to achieve sufficient resolution between Ibrutinib and impurity 6.
-
Column Selection: A preparative column with the same stationary phase as the analytical column but with a larger internal diameter (e.g., >20 mm) is used.
-
Sample Loading Study: The maximum amount of the crude Ibrutinib mixture that can be loaded onto the preparative column without significant loss of resolution is determined.
-
Fraction Collection: The eluent is monitored, and fractions corresponding to the peak of impurity 6 are collected.
-
Purity Analysis: The collected fractions are analyzed using the analytical HPLC method to determine their purity.
-
Solvent Removal: The solvent from the purified fractions is removed, typically by lyophilization or rotary evaporation, to yield the isolated solid impurity.[8]
Caption: General workflow for the isolation of a pharmaceutical impurity using preparative HPLC.
Conclusion
This compound is a significant process-related dimeric impurity that requires careful monitoring and control during the manufacturing of Ibrutinib. Its well-defined chemical structure allows for the development of specific analytical methods for its detection and quantification. While detailed proprietary information on its synthesis and isolation is not widely available, established chromatographic techniques provide a robust framework for its analysis and purification. This guide provides drug development professionals with the core knowledge required to understand and manage this specific impurity in the context of Ibrutinib quality control.
References
- 1. Degradation studies of Ibrutinib under stress conditions: Characterisation and structural elucidation of novel degradants. | Semantic Scholar [semanticscholar.org]
- 3. ctppc.org [ctppc.org]
- 4. waters.com [waters.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. rssl.com [rssl.com]
An In-depth Technical Guide to Ibrutinib Impurity 6 (CAS Number: 1987905-93-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies. The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of a specific known impurity, Ibrutinib Impurity 6, also identified as Ibrutinib Dimer Impurity.
This document summarizes the available chemical and physical data, outlines a plausible synthetic pathway, discusses analytical methodologies for its characterization, and provides context regarding its potential significance.
Chemical Identity and Properties
This compound is a dimeric process-related impurity of Ibrutinib. Its formation is thought to occur during the synthesis of the Ibrutinib drug substance. The fundamental properties of this impurity are summarized in the table below.
| Property | Value |
| Chemical Name | 1,3-bis((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one |
| CAS Number | 1987905-93-0[1] |
| Molecular Formula | C47H46N12O3[1] |
| Molecular Weight | 826.95 g/mol [1] |
| Synonyms | Ibrutinib Dimer Impurity, Ibrutinib Diamine Impurity |
Plausible Synthesis Pathway
While the precise, proprietary synthesis route for this compound is not publicly detailed, a plausible pathway involves the reaction of two molecules of an Ibrutinib intermediate. The formation of this dimer is likely an unintended side reaction during the manufacturing process of Ibrutinib. A generalized synthetic scheme is depicted below. The custom synthesis of this impurity for use as a reference standard is a crucial step in developing accurate analytical methods for its detection and quantification.
Caption: Plausible synthesis pathway for this compound.
Analytical Characterization and Methodologies
The identification and quantification of this compound are primarily achieved through modern chromatographic techniques. As this impurity is available as a certified reference standard, its characterization is well-established.
Characterization of the Reference Standard
Commercially available reference standards of this compound are typically accompanied by a Certificate of Analysis (CoA), which includes data from the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): For purity assessment.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
Experimental Protocols
While a specific, validated analytical method for the routine quantification of this compound in Ibrutinib drug substance or product is not publicly available, general methods for the analysis of Ibrutinib and its impurities can be adapted. A typical approach would involve a stability-indicating reversed-phase HPLC (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method.
General RP-HPLC Method Parameters for Ibrutinib and Impurities
| Parameter | Typical Conditions |
| Column | C18, e.g., 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Aqueous buffer (e.g., ammonium acetate or phosphate buffer) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at approximately 260 nm |
| Injection Volume | 10 µL |
Note: This is a general method and would require optimization and validation for the specific quantification of this compound according to ICH guidelines.
Caption: General workflow for the analysis of Ibrutinib impurities.
Signaling Pathway of Ibrutinib
To understand the context in which Ibrutinib and its impurities are studied, it is essential to be familiar with its mechanism of action. Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of Bruton's tyrosine kinase, leading to its irreversible inhibition. This blocks downstream signaling pathways crucial for B-cell proliferation and survival.
Caption: Simplified signaling pathway of Ibrutinib's mechanism of action.
Conclusion
This compound is a well-characterized dimeric impurity of Ibrutinib. While detailed public information on its routine quantitative analysis and specific biological activity is limited, its availability as a reference standard facilitates its identification and control during drug manufacturing. The use of robust analytical techniques such as HPLC and UPLC is essential for ensuring that the levels of this and other impurities are maintained within acceptable limits, thereby safeguarding the quality and safety of Ibrutinib-containing medicines. Further research into the potential biological impact of this impurity may be warranted.
References
Synthesis of Ibrutinib Impurity 6 Reference Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the Ibrutinib impurity 6 reference standard, a critical component in the analytical development and quality control of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. This document outlines a potential synthetic pathway, purification methodologies, and the necessary analytical characterization for this dimeric impurity.
Introduction to this compound
This compound is a process-related impurity that can be formed during the synthesis of Ibrutinib. It is a dimeric structure, chemically identified as 1,1'-((3R,3'R)-((oxybis(4,1-phenylene))bis(4-amino-1H-pyrazolo[3,4-d]pyrimidine-3,1-diyl))bis(piperidine-3,1-diyl))bis(prop-2-en-1-one). The presence of this and other impurities must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. The synthesis of a pure reference standard of this compound is therefore essential for the development and validation of analytical methods for its detection and quantification.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 1,1'-((3R,3'R)-((oxybis(4,1-phenylene))bis(4-amino-1H-pyrazolo[3,4-d]pyrimidine-3,1-diyl))bis(piperidine-3,1-diyl))bis(prop-2-en-1-one) |
| Molecular Formula | C₃₈H₃₈N₁₂O₃ |
| CAS Number | 1987905-93-0 |
| Appearance | Off-white to pale yellow solid |
Synthetic Pathway
A plausible synthetic strategy for this compound involves a dimerization reaction. This can be conceptualized as the reaction of Ibrutinib or a related intermediate with a reactive species. One potential approach involves the base-catalyzed reaction of an Ibrutinib precursor.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a general procedure can be inferred from available information on the synthesis of related dimeric impurities. The following is a representative, hypothetical protocol.
Synthesis of this compound
Materials:
-
(R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (Ibrutinib)
-
A suitable reactive Ibrutinib precursor (e.g., a precursor with a leaving group susceptible to nucleophilic attack by another Ibrutinib molecule)
-
Sodium amide (NaNH₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, dissolve Ibrutinib in anhydrous THF under an argon atmosphere.
-
To this solution, add the reactive Ibrutinib precursor in an equimolar ratio.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add sodium amide (as a suspension in THF) to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Table 2: Hypothetical Reaction Parameters
| Parameter | Condition |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Base | Sodium Amide (NaNH₂) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
Purification
The crude product will likely be a mixture of starting materials, the desired impurity, and other side products. Purification is critical to obtain a reference standard of high purity.
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
This is the most effective method for isolating and purifying this compound.
Table 3: Illustrative Preparative HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 500 µL (of a concentrated solution of the crude product in a suitable solvent) |
Fractions containing the pure impurity are collected, combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Caption: General workflow for the purification of this compound.
Characterization
The identity and purity of the synthesized reference standard must be confirmed using a combination of spectroscopic and chromatographic techniques.
Table 4: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR & ¹³C NMR | Structural elucidation and confirmation. | A complex spectrum consistent with the dimeric structure, showing characteristic peaks for the aromatic, pyrazolopyrimidine, piperidine, and acryloyl moieties. |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the exact mass of C₃₈H₃₈N₁₂O₃. |
| High-Resolution Mass Spectrometry (HRMS) | Confirmation of elemental composition. | Provides the exact mass to confirm the molecular formula. |
| Analytical HPLC | Determination of purity. | A single major peak with a purity of ≥99.5%. |
Conclusion
The synthesis of the this compound reference standard is a challenging but essential task for ensuring the quality and safety of Ibrutinib drug products. The synthetic and purification strategies outlined in this guide, while based on general principles of organic chemistry and impurity synthesis, provide a solid framework for researchers in the field. The successful synthesis and characterization of this impurity will enable the development of robust analytical methods for its control in the manufacturing of Ibrutinib.
Unraveling the Formation of Ibrutinib Dimeric Impurities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the formation mechanisms of Ibrutinib dimeric impurities. Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a crucial therapeutic agent in the treatment of various B-cell malignancies. However, the stability of the drug substance is a critical concern, with the formation of dimeric impurities being a key degradation pathway under certain stress conditions. This document elucidates the primary mechanisms of dimer formation, outlines detailed experimental protocols for their study, and presents quantitative data to inform stability-indicating method development and quality control strategies.
Core Mechanisms of Ibrutinib Dimerization
Forced degradation studies, conducted under conditions prescribed by the International Conference on Harmonisation (ICH) Q1A(R2) guideline, have revealed that Ibrutinib is particularly susceptible to degradation under alkaline and oxidative stress, leading to the formation of multiple degradation products (DPs), including dimeric impurities.[1][2][3]
Michael Addition under Alkaline Conditions
The most well-characterized pathway for the formation of Ibrutinib dimeric impurities is through a Michael addition reaction, which is prevalent under basic conditions.[1] This reaction involves the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound. In the case of Ibrutinib, the acrylamide moiety acts as a Michael acceptor.
Two primary dimeric impurities formed via this pathway have been identified:
-
DP-VIII (m/z 898.4419): This dimer is formed through a Michael addition reaction between two intact Ibrutinib molecules.[1] The piperidine nitrogen of one Ibrutinib molecule acts as the nucleophile, attacking the β-carbon of the acrylamide group on a second Ibrutinib molecule.
-
DP-IX (m/z 827.4029): This impurity arises from the Michael addition between an intact Ibrutinib molecule and a degradation product (DP-I) formed by the hydrolysis of the acrylamide group.[1]
Proposed Oxidative Dimerization
Ibrutinib has been shown to be extremely sensitive to oxidative degradation.[1][2][3] While several oxidative degradation products have been identified, the precise mechanism leading to dimeric impurities under these conditions is less defined. A plausible pathway involves the formation of radical species that can then couple to form a dimer. The phenoxyphenyl group and the pyrazolopyrimidine core are potential sites for initial oxidation. Further research is required to fully elucidate the structures and formation mechanisms of oxidative dimeric impurities.
Quantitative Analysis of Dimer Formation
The extent of Ibrutinib degradation and the formation of dimeric impurities are highly dependent on the specific stress conditions. While precise quantitative data from a single comprehensive study is not publicly available, the following table summarizes the qualitative and semi-quantitative findings from forced degradation studies.
| Stress Condition | Temperature | Duration | Ibrutinib Degradation (%) | Dimeric Impurity Formation (Relative %) | Reference |
| Alkaline Hydrolysis (1 M NaOH) | 80°C | 8 hours | Significant | Major Degradation Products (DP-VIII, DP-IX) | [1] |
| Acidic Hydrolysis (1 M HCl) | 80°C | 8 hours | Susceptible | Minor to None | [1] |
| Oxidative (10% H₂O₂) | Room Temp | 8 hours | Extremely Sensitive | Multiple DPs, potential for dimers | [1] |
| Thermal (Solid State) | 105°C | 24 hours | Stable | Not Observed | [1] |
| Photolytic (UV/Vis Light) | Ambient | - | Stable | Not Observed | [1] |
Note: The percentages are indicative and intended for comparative purposes. The actual extent of degradation can vary based on experimental parameters.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on Ibrutinib to induce the formation of dimeric and other impurities.
Objective: To generate Ibrutinib degradation products under various stress conditions for identification, characterization, and analytical method development.
Materials:
-
Ibrutinib pure substance
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 10%
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Ammonium acetate, analytical grade
-
Water, HPLC grade
-
pH meter
-
Thermostatic water bath
-
Photostability chamber
-
UPLC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Ibrutinib in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the Ibrutinib stock solution with 1 mL of 1 M HCl.
-
Incubate the solution in a water bath at 80°C for 8 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the Ibrutinib stock solution with 1 mL of 1 M NaOH.
-
Incubate the solution in a water bath at 80°C for 8 hours.
-
Cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the Ibrutinib stock solution with 1 mL of 10% H₂O₂.
-
Keep the solution at room temperature for 8 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a known quantity of solid Ibrutinib in a Petri dish.
-
Heat in a hot air oven at 105°C for 24 hours.
-
Dissolve the sample in methanol and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of Ibrutinib (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Control Sample: Prepare a control sample by diluting the Ibrutinib stock solution to 100 µg/mL with the mobile phase without subjecting it to any stress.
-
Analysis: Analyze all samples by UPLC-MS/MS.
UPLC-MS/MS Method for Impurity Profiling
Instrumentation: Waters Acquity UPLC system coupled with a tandem mass spectrometer.
-
Column: Waters Acquity UPLC C-18 (100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase A: 20 mM Ammonium acetate (pH 6)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient to resolve Ibrutinib and its degradation products.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Detection Wavelength: 215 nm
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode. Data acquisition in full scan and product ion scan modes.
Impact on Signaling Pathways and Drug Efficacy
Ibrutinib exerts its therapeutic effect by irreversibly binding to the cysteine residue (Cys-481) in the active site of Bruton's tyrosine kinase (BTK), thereby inhibiting its kinase activity. This blockage disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, trafficking, and survival.
The formation of dimeric impurities can potentially impact the efficacy of Ibrutinib in several ways:
-
Reduced Concentration of Active Drug: Dimerization reduces the concentration of monomeric Ibrutinib available to bind to BTK.
-
Altered Binding Affinity: The dimeric structure may have a different binding affinity for BTK compared to the monomer, potentially leading to reduced or altered inhibitory activity.
-
Potential for Off-Target Effects: The larger, more complex structure of the dimer could lead to unforeseen off-target interactions.
Conclusion
The formation of dimeric impurities is a critical degradation pathway for Ibrutinib, primarily occurring under alkaline and oxidative stress conditions. The Michael addition reaction is the key mechanism for dimerization in alkaline environments. Understanding these formation mechanisms is essential for the development of robust analytical methods for impurity profiling and for the implementation of effective control strategies in the manufacturing and storage of Ibrutinib. Further research into the specific structures and formation pathways of oxidative dimers will provide a more complete picture of Ibrutinib's stability profile. This knowledge will ultimately contribute to ensuring the quality, safety, and efficacy of this important therapeutic agent.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of process-related impurities of Ibrutinib, a potent and covalently binding inhibitor of Bruton's tyrosine kinase (BTK). Understanding and controlling these impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the origins of these impurities, methods for their identification and quantification, and the relevant biological pathways associated with Ibrutinib's mechanism of action.
Introduction to Ibrutinib and its Impurities
Ibrutinib, chemically known as 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one, is a targeted therapy used in the treatment of various B-cell malignancies.[] The synthesis of such a complex molecule involves multiple steps, which can lead to the formation of process-related impurities. These impurities can be unreacted starting materials, intermediates, by-products of side reactions, or reagents.[2] Regulatory agencies require stringent control and characterization of these impurities to ensure patient safety.
Impurities in Ibrutinib are broadly categorized as:
-
Process-Related Impurities: Arising from the manufacturing process.
-
Degradation Impurities: Formed by the degradation of the drug substance under storage or stress conditions.[2]
-
Miscellaneous Impurities: Including residual solvents and inorganic impurities.
This guide focuses on the characterization of process-related impurities.
Ibrutinib Synthesis and the Origin of Process-Related Impurities
The synthesis of Ibrutinib is a multi-step process. A representative synthetic route is depicted below, highlighting the potential formation points of key process-related impurities. The synthesis generally involves the construction of the pyrazolopyrimidine core, followed by the introduction of the phenoxyphenyl group and the chiral piperidine moiety, and finally, the acylation with acryloyl chloride.
Diagram of a potential Ibrutinib synthesis pathway and impurity formation will be described conceptually here, as a prelude to the detailed impurity table.
Certain impurities are known to arise from specific steps in the synthesis. For instance, incomplete reactions or side reactions of intermediates can lead to the formation of structurally similar compounds that may be carried through the process.
Data Presentation: Ibrutinib Process-Related Impurities
The following table summarizes the key process-related impurities of Ibrutinib, their structures, and molecular weights.
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Ibrutinib Impurity 1 | 1-Methyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C₁₈H₁₅N₅O | 317.35 |
| Ibrutinib Impurity 2 | (S)-8-(1-Acryloylpiperidin-3-yl)-10-(4-phenoxyphenyl)-3,4-dihydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-2(8H)-one | C₂₅H₂₄N₆O₂ | 440.50 |
| N-Desmethyl Ibrutinib | 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one with a methyl group removed from an unspecified position (often on the pyrazolopyrimidine ring) | C₂₄H₂₂N₆O₂ | 426.47 |
| Ibrutinib Diamide Impurity | N6-Acryloyl Ibrutinib | C₂₈H₂₆N₆O₃ | 494.55 |
| Ibrutinib Impurity 69 | 4-(4-(1-(1-Acryloylpiperidin-3-yl)-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenoxy)phenyl hydrogen sulfate | C₂₅H₂₄N₆O₆S | 536.56 |
| Ibrutinib Impurity 84 | 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | C₁₇H₁₃N₇O | 331.33 |
| Ibrutinib Impurity 156 | 1-[(3S)-3-hydroxypiperidin-1-yl]prop-2-en-1-one | C₈H₁₃NO₂ | 155.19 |
| 1,3-bis((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one | Dimer impurity | C₄₇H₄₆N₁₂O | 826.95 |
| 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Key Intermediate | C₁₇H₁₃N₅O | 303.32 |
Experimental Protocols
The characterization of Ibrutinib process-related impurities relies on a combination of chromatographic and spectroscopic techniques. Below are detailed methodologies for the analysis.
High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling
This method is suitable for the separation and quantification of known and unknown impurities in Ibrutinib drug substance.
-
Chromatographic System: A gradient HPLC system with a UV detector.
-
Column: Kromosil C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[3]
-
Mobile Phase A: 0.1% Orthophosphoric Acid in Water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 10 40 60 15 40 60 20 60 40 | 25 | 60 | 40 |
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the Ibrutinib sample in the mobile phase to a concentration of approximately 140 µg/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Structural Elucidation
This method is used for the identification and structural characterization of unknown impurities.
-
Chromatographic System: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Column: Waters Acquity UPLC C18 (100 mm x 2.1 mm, 1.7 µm).[5][6]
-
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 6).[5][6]
-
Gradient Program: A suitable gradient to resolve impurities from the main peak.
-
Column Temperature: Ambient.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[5]
-
Scan Range: m/z 50-1000.
-
Data Acquisition: Full scan and product ion scan (MS/MS) modes to obtain fragmentation patterns for structural elucidation.
-
Mandatory Visualizations
B-Cell Receptor (BCR) and BTK Signaling Pathway
Ibrutinib exerts its therapeutic effect by inhibiting Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. Understanding this pathway is crucial for comprehending the drug's mechanism of action.
Caption: BCR and BTK Signaling Pathway and Ibrutinib's Mechanism of Action.
Experimental Workflow for Impurity Characterization
A systematic workflow is essential for the efficient and accurate characterization of process-related impurities.
Caption: A typical experimental workflow for the characterization of Ibrutinib impurities.
Conclusion
The characterization of process-related impurities is a critical aspect of Ibrutinib's drug development and manufacturing. A thorough understanding of the synthetic process, coupled with robust analytical methodologies, is essential for identifying, quantifying, and controlling these impurities. This guide provides a framework for researchers and scientists to approach the characterization of Ibrutinib impurities, ensuring the delivery of a safe and effective therapeutic agent to patients. The use of orthogonal analytical techniques and a systematic workflow, as outlined, will facilitate comprehensive impurity profiling in line with regulatory expectations.
References
- 2. Ibrutinib Impurity 156 | C8H13NO2 | CID 93084214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. iajps.com [iajps.com]
- 5. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lc-and-lc-ms-ms-studies-for-identification-and-characterization-of-new-degradation-products-of-ibrutinib-and-elucidation-of-their-degradation-pathway - Ask this paper | Bohrium [bohrium.com]
Ibrutinib Degradation Pathway Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib is a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, a key component of the B-cell receptor (BCR) signaling pathway.[1][2][3] It is an orally administered drug used in the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[2] The chemical stability of ibrutinib is a critical factor for ensuring its safety and efficacy. This technical guide provides a comprehensive analysis of the degradation pathways of ibrutinib under various stress conditions, detailed experimental protocols for degradation studies, and an overview of its mechanism of action through the BTK signaling pathway.
Ibrutinib Degradation Pathways
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Ibrutinib has been found to be susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while it exhibits relative stability under thermal and photolytic stress.[4][5][6][7][8]
Hydrolytic Degradation
Acidic Conditions: Under acidic stress, ibrutinib undergoes degradation, leading to the formation of several degradation products (DPs). One of the major degradation pathways involves the hydrolysis of the acryloyl group.[4][5][7]
Alkaline Conditions: Ibrutinib is highly sensitive to alkaline conditions, showing significant degradation.[4][5][7] The degradation in alkaline media is generally more extensive than in acidic media. The primary degradation pathway involves the hydrolysis of the amide bond in the acryloyl moiety.[4][5][7][9]
Oxidative Degradation
Ibrutinib is also susceptible to oxidative stress.[5][7][10] Studies have shown the formation of multiple degradation products upon exposure to oxidizing agents like hydrogen peroxide. The exact structures of all oxidative degradants are a subject of ongoing research, with some studies identifying novel impurities.[10]
Thermal and Photolytic Degradation
In general, ibrutinib is found to be relatively stable under thermal and photolytic stress conditions as per the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]
Quantitative Data on Ibrutinib Degradation Products
The following table summarizes the identified degradation products of ibrutinib under various stress conditions as reported in the literature. The percentage of degradation and the specific conditions can vary between studies.
| Degradation Product (DP) | Stress Condition | % Degradation (approx.) | Reference |
| DP-I | Acidic, Alkaline Hydrolysis | Not specified | [4][5][7] |
| DP-II | Alkaline Hydrolysis | Not specified | [4][5][7] |
| DP-III | Oxidative | Not specified | [4][5][7] |
| DP-IV | Oxidative | Not specified | [4][5][7] |
| DP-V | Alkaline Hydrolysis | Not specified | [4][5][7] |
| DP-VI | Oxidative | Not specified | [4][5][7] |
| DP-VII | Oxidative | Not specified | [4][5][7] |
| DP-VIII | Alkaline Hydrolysis | Not specified | [4][5][7] |
| DP-IX | Alkaline Hydrolysis | Not specified | [4][5][7] |
| DP-X | Oxidative | Not specified | [4][5][7] |
| DP-1 (m/z 386.46) | Acidic, Basic Hydrolysis | Not specified | [6][9] |
| DP-2 (m/z 472.55) | Basic Hydrolysis | Not specified | [6][9] |
| Six Unnamed DPs (I-VI) | Acidic/Alkaline Hydrolytic, Acid/Alkaline Photolytic, Oxidative | Not specified | [11] |
| Three Unnamed DPs | Alkaline, Oxidative | Not specified | [10] |
Experimental Protocols
Forced Degradation Study
Objective: To evaluate the stability of ibrutinib under various stress conditions as per ICH guidelines.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of ibrutinib in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and reflux at 80°C for a specified period (e.g., 2 hours). Neutralize the solution with 1N NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with 1N NaOH and reflux at 80°C for a specified period (e.g., 30 minutes). Neutralize the solution with 1N HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours).
-
Photolytic Degradation: Expose the solid drug substance and its solution to UV light (254 nm) and fluorescent light as per ICH Q1B guidelines.
-
Sample Analysis: Analyze the stressed samples using a stability-indicating UPLC or HPLC method.
References
- 1. m.youtube.com [m.youtube.com]
- 2. standardofcare.com [standardofcare.com]
- 3. youtube.com [youtube.com]
- 4. lc-and-lc-ms-ms-studies-for-identification-and-characterization-of-new-degradation-products-of-ibrutinib-and-elucidation-of-their-degradation-pathway - Ask this paper | Bohrium [bohrium.com]
- 5. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation studies of Ibrutinib under stress conditions: Characterisation and structural elucidation of novel degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and characterization of stress degradation products of ibrutinib by LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying potential genotoxic impurities in Ibrutinib
An In-depth Technical Guide to Identifying Potential Genotoxic Impurities in Ibrutinib
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the identification, analysis, and control of potential genotoxic impurities (GTIs) in the active pharmaceutical ingredient (API), Ibrutinib.
Introduction to Ibrutinib and Genotoxic Impurities
Ibrutinib is a first-in-class, orally administered inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[1] By irreversibly binding to BTK, Ibrutinib blocks the B-cell receptor signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.
The safety of a pharmaceutical product is contingent not only on the toxicological profile of the API but also on the impurities it may contain. Genotoxic impurities are of particular concern as they can damage DNA, leading to mutations and potentially cancer, even at very low levels.[2] Regulatory agencies, therefore, have stringent requirements for the control of such impurities in drug substances.[2]
This document outlines the regulatory landscape, potential process-related and degradation-derived impurities in Ibrutinib, and detailed methodologies for their detection and genotoxic risk assessment.
Regulatory Framework for Genotoxic Impurities
The primary guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals is the ICH M7 guideline.[3][4] This guideline provides a framework for classifying impurities and determining acceptable intake levels to limit potential carcinogenic risk.
A key concept within the ICH M7 guideline is the Threshold of Toxicological Concern (TTC) . The TTC is a level of exposure to a genotoxic impurity that is considered to be associated with a negligible risk of carcinogenicity. For most genotoxic impurities, this value is set at 1.5 µ g/day .[5][6] This value corresponds to a theoretical excess cancer risk of less than 1 in 100,000 over a lifetime of exposure.[5]
Table 1: Classification of Impurities based on Mutagenic and Carcinogenic Potential (ICH M7)
| Class | Description | Recommended Action |
| Class 1 | Known mutagenic carcinogens. | Control at or below a compound-specific acceptable limit. |
| Class 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the TTC of 1.5 µ g/day . |
| Class 3 | Compounds with a structural alert for mutagenicity, but which are of unknown genotoxic potential. | Control at or below the TTC of 1.5 µ g/day . May require genotoxicity testing. |
| Class 4 | Compounds with a structural alert that is shared with the drug substance or related compounds which have been shown to be non-mutagenic. | Treat as a non-mutagenic impurity. |
| Class 5 | Compounds with no structural alert for mutagenicity. | Treat as a non-mutagenic impurity. |
Potential Genotoxic Impurities in the Ibrutinib Manufacturing Process
Potential genotoxic impurities in Ibrutinib can originate from two main sources: the manufacturing process (process-related impurities) and the degradation of the drug substance itself (degradation products).
Process-Related Impurities
Process-related impurities include starting materials, reagents, intermediates, and by-products from the synthetic route. A thorough understanding of the manufacturing process is crucial for identifying potential GTIs. Below is a representative synthesis scheme for Ibrutinib, compiled from various sources, to illustrate the potential origin of such impurities.
Caption: A representative synthetic pathway for Ibrutinib.
Based on the synthesis, several starting materials and intermediates could be potential genotoxic impurities if carried over into the final API.
Table 2: Potential Process-Related Genotoxic Impurities in Ibrutinib
| Impurity Name | Structure | Rationale for Potential Genotoxicity |
| 4-Phenoxyphenyl-boronic acid | Used in alternative synthetic routes. Arylboronic acids have been reported to be weakly mutagenic in microbial assays.[7] | |
| Acryloyl chloride | A highly reactive Michael acceptor and an alkylating agent, which are well-known structural alerts for genotoxicity. | |
| Hydrazine | A known mutagen and carcinogen. |
Degradation Products
Forced degradation studies have shown that Ibrutinib is susceptible to degradation under acidic, basic, and oxidative conditions.[8][9] The resulting degradation products must also be evaluated for their genotoxic potential.
Table 3: Known Degradation Products of Ibrutinib
| Impurity Name | Structure | Formation Condition | Potential for Genotoxicity |
| DP-1: 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | ![]() | Acidic and Basic Hydrolysis[9] | Low, as it is a major intermediate in the synthesis and lacks obvious structural alerts for genotoxicity. |
| DP-2: Michael Adduct with Water | ![]() | Basic Hydrolysis[10] | Low, as the reactive Michael acceptor moiety is no longer present. |
| Oxidative Degradation Products | Various N-oxides and hydroxylated derivatives[8] | Oxidative Stress | The genotoxic potential would need to be assessed on a case-by-case basis, as new functional groups are introduced. |
Analytical Methodologies for GTI Detection
Sensitive and specific analytical methods are required to detect and quantify GTIs at the parts-per-million (ppm) level. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for this purpose.
Caption: General workflow for the analysis of genotoxic impurities.
Experimental Protocol: LC-MS/MS Method for 4-Phenoxyphenyl-boronic acid
This protocol provides an example of a validated method for the quantification of the potential genotoxic impurity, 4-phenoxyphenyl-boronic acid, in Ibrutinib.
1. Sample Preparation:
-
Accurately weigh about 100 mg of Ibrutinib API into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., acetonitrile/water, 50:50 v/v).
-
Further dilute as necessary to fall within the calibration range of the instrument.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Atlantis T3 (150 x 4.6 mm, 5.0 µm)[10] |
| Mobile Phase A | 10 mM Ammonium formate buffer[10] |
| Mobile Phase B | Acetonitrile[10] |
| Gradient | A suitable gradient to resolve the impurity from the API. |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
3. Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Example) | Precursor Ion (m/z) -> Product Ion (m/z) |
| 4-Phenoxyphenyl-boronic acid | 215.1 -> 121.1 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Genotoxicity Testing Protocols
If a potential impurity is identified and cannot be controlled to a level below the TTC, its genotoxic potential must be assessed experimentally. The standard initial test is the bacterial reverse mutation assay (Ames test).
Caption: Decision-making workflow for genotoxicity testing of impurities.
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
1. Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required for histidine or tryptophan synthesis, respectively. The assay measures the ability of a test compound to cause reverse mutations, allowing the bacteria to grow on a medium lacking the required amino acid.[11][12]
2. Test System:
-
S. typhimurium strains: TA98, TA100, TA1535, TA1537
-
E. coli strain: WP2 uvrA
3. Procedure:
-
Plate Incorporation Method:
-
Prepare serial dilutions of the test impurity.
-
To molten top agar, add the bacterial culture, the test impurity dilution, and either S9 mix (for metabolic activation) or a buffer (without metabolic activation).
-
Pour the mixture onto minimal glucose agar plates and incubate for 48-72 hours at 37 °C.
-
Count the number of revertant colonies.
-
-
Controls:
-
Negative control: Vehicle (e.g., DMSO).
-
Positive controls: Known mutagens specific for each strain, with and without S9 activation (e.g., sodium azide, 2-nitrofluorene, benzo[a]pyrene).
-
4. Data Analysis: A compound is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the negative control for at least one strain.
Experimental Protocol: In Vitro Micronucleus Assay
1. Principle: This assay detects chromosomal damage. Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.[13][14]
2. Test System:
-
Mammalian cell lines such as Chinese Hamster Ovary (CHO), V79, or human peripheral blood lymphocytes.
3. Procedure:
-
Culture the cells in appropriate medium.
-
Expose the cells to at least three concentrations of the test impurity for a short duration (3-6 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.
-
After exposure, wash the cells and add fresh medium containing cytochalasin B. Cytochalasin B blocks cytokinesis, resulting in binucleated cells that have completed one cell division.[13][14]
-
Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[14]
4. Data Analysis: A compound is considered positive if it causes a concentration-dependent and statistically significant increase in the frequency of micronucleated cells compared to the negative control.
Relevant Signaling Pathways
Ibrutinib's Mechanism of Action: BTK Signaling Pathway
Ibrutinib exerts its therapeutic effect by inhibiting the BTK signaling pathway, which is essential for B-cell survival and proliferation.
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.
Potential Genotoxicity-Related Signaling Pathway
Genotoxic impurities, particularly those that are alkylating agents, can cause DNA damage, which triggers cellular DNA damage response (DDR) pathways.
Caption: Generalized DNA damage response pathway.
Conclusion
The identification and control of potential genotoxic impurities are critical aspects of ensuring the safety and quality of Ibrutinib. A comprehensive approach that combines a thorough understanding of the synthetic process, the use of highly sensitive analytical techniques like LC-MS/MS, and appropriate genotoxicity testing is essential. By adhering to the principles outlined in the ICH M7 guideline, drug manufacturers can effectively manage the risks associated with these impurities and ensure patient safety.
References
- 1. researchgate.net [researchgate.net]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [wap.guidechem.com]
- 11. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. sciencescholar.us [sciencescholar.us]
Unraveling Ibrutinib Impurity 6: A Technical Guide to Its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of impurities related to the targeted cancer therapy drug, Ibrutinib. A particular focus is placed on the entity commercially designated as "Ibrutinib Impurity 6," clarifying its nature as a process-related impurity rather than a stress-induced degradant. This paper will detail the experimental protocols for impurity identification and profiling, present quantitative data from forced degradation studies, and visualize key pathways and workflows to support research and drug development efforts.
Understanding Ibrutinib and Its Impurity Profile
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.[1][2][3] Its mechanism of action involves blocking the proliferation and survival of malignant B-cells, making it a cornerstone in the treatment of various B-cell cancers.[1][3] The control of impurities in the final drug product is a critical aspect of ensuring its safety and efficacy.[4][5] Ibrutinib impurities can be categorized as either process-related, arising from the manufacturing process, or degradation-related, resulting from the chemical breakdown of the drug substance under various environmental conditions.[5]
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[6] Studies on Ibrutinib have revealed its susceptibility to degradation under oxidative and alkaline hydrolytic conditions, with multiple degradation products (DPs) being identified and characterized.[6][7]
The Unique Case of this compound
While forced degradation studies have identified numerous monomeric degradation products of Ibrutinib, the entity frequently marketed as "this compound" presents a distinct profile. This impurity is identified by the CAS number 1987905-93-0 and the chemical name 1,3-bis((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one .[4][8][9][10][11]
Its structure reveals it to be a dimeric compound , suggesting it is more likely a process-related impurity formed during the synthesis of Ibrutinib, rather than a product of its degradation. This distinction is crucial for developing appropriate control strategies during drug manufacturing.
Quantitative Analysis of Ibrutinib Degradation Products
Forced degradation studies provide valuable quantitative data on the formation of various degradation products under specific stress conditions. The following table summarizes the findings from a comprehensive study that identified ten degradation products (DPs).
| Degradation Product (DP) | Stress Condition of Formation |
| DP-I | Acidic and Basic Hydrolysis |
| DP-II | Basic Hydrolysis |
| DP-III | Oxidative |
| DP-IV | Oxidative |
| DP-V | Basic Hydrolysis |
| DP-VI | Oxidative |
| DP-VII | Oxidative |
| DP-VIII | Basic Hydrolysis |
| DP-IX | Basic Hydrolysis |
| DP-X | Oxidative |
Data synthesized from a study by Bhardwaj et al. (2021).[6]
Experimental Protocols
The following sections detail the methodologies employed in the forced degradation studies of Ibrutinib, which are fundamental to the discovery and characterization of its degradation products.
Forced Degradation (Stress Testing)
Forced degradation studies are performed to generate degradation products under more severe conditions than accelerated stability testing.
-
Acidic Hydrolysis: Ibrutinib solution is treated with 1 M HCl at 80°C for 8 hours.[6]
-
Alkaline Hydrolysis: Ibrutinib solution is treated with 1 M NaOH at 80°C for 8 hours.[6]
-
Neutral Hydrolysis: Ibrutinib solution is refluxed with water at 80°C for 8 hours.
-
Oxidative Degradation: Ibrutinib solution is treated with 10% hydrogen peroxide (H₂O₂) at room temperature for 8 hours.[6]
-
Thermal Degradation: Solid Ibrutinib is exposed to a temperature of 105°C in a hot air oven for 24 hours.
-
Photolytic Degradation: Ibrutinib solution is exposed to UV light in a photostability chamber.
Analytical Method for Separation and Detection
A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is crucial for separating the parent drug from its various impurities.
-
Chromatographic System: Waters Acquity UPLC system.[6]
-
Column: Waters Acquity UPLC C18 stationary phase (100 mm × 2.1 mm, 1.7 μm).[6]
-
Mobile Phase A: 20 mM ammonium acetate (pH 6).[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Elution: Gradient elution.
-
Flow Rate: 0.3 mL/min.[6]
-
Injection Volume: 5 μL.[6]
-
Detection Wavelength: 215 nm.[6]
Characterization of Impurities
The structural elucidation of the separated impurities is typically achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.
-
Mass Spectrometry (MS): A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source operating in positive ion mode is used to determine the mass-to-charge ratio (m/z) and fragmentation patterns of the impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR techniques are employed to definitively determine the chemical structure of the isolated impurities.[7][12]
Visualizing Key Pathways and Processes
Diagrams are essential for understanding the complex biological and experimental workflows involved in Ibrutinib research.
Caption: Ibrutinib's mechanism of action via BTK inhibition.
Caption: Workflow for impurity isolation and characterization.
Conclusion
The identification and characterization of impurities are paramount in the development of safe and effective pharmaceuticals. While forced degradation studies are a powerful tool for discovering potential degradation products of Ibrutinib, it is essential to recognize that not all impurities arise from degradation. The case of "this compound" highlights the importance of considering process-related impurities in the overall impurity control strategy. The experimental protocols and analytical methods detailed in this guide provide a robust framework for the comprehensive analysis of Ibrutinib and its related substances, supporting ongoing research and ensuring the quality of this vital anti-cancer medication.
References
- 1. Targeting Bruton's tyrosine kinase with ibrutinib in B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1987905-93-0 | Benchchem [benchchem.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. anaxlab.com [anaxlab.com]
- 9. tlcstandards.com [tlcstandards.com]
- 10. veeprho.com [veeprho.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. academic.oup.com [academic.oup.com]
Physicochemical Properties of Ibrutinib Impurity 6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a crucial therapeutic agent in the treatment of various B-cell malignancies. As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. This technical guide provides an in-depth overview of the known physicochemical properties of Ibrutinib impurity 6, a significant dimeric impurity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the analysis and control of Ibrutinib and its related substances.
Chemical Identity and Physical Properties
This compound is chemically identified as 1,3-bis((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one. It is recognized as a process-related and potential degradation impurity of Ibrutinib. While extensive public data on all its physicochemical properties is limited, the available information is summarized below.
Table 1: Chemical Identity of this compound
| Parameter | Value |
| Chemical Name | 1,3-bis((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one |
| CAS Number | 1987905-93-0[1] |
| Molecular Formula | C₄₇H₄₆N₁₂O₃[1] |
| Molecular Weight | 826.97 g/mol [1] |
| Appearance | Off-White Solid[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Melting Point | Data not publicly available | - |
| Boiling Point | Data not publicly available | - |
| Solubility | Data not publicly available | As a larger, dimeric molecule, it is expected to have low aqueous solubility. |
| pKa | Data not publicly available | - |
| Purity | >96% (commercially available reference standards)[1] | Purity is typically determined by HPLC. |
Experimental Protocols for Characterization
The structural elucidation and routine analysis of this compound rely on a combination of chromatographic and spectroscopic techniques. The following protocols are based on established methods for the analysis of Ibrutinib and its impurities.[2][3][4][]
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
A validated stability-indicating HPLC method is essential for the separation and quantification of this compound from the active pharmaceutical ingredient (API) and other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile) is typically employed to achieve optimal separation.
-
Flow Rate: A flow rate of approximately 1.0 mL/min is generally used.
-
Detection: UV detection at a wavelength of around 216 nm is suitable for monitoring the elution of Ibrutinib and its impurities.[6]
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][3]
Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of this compound.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS), is used.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective for this class of compounds.
-
Analysis: The mass spectrum will show the protonated molecule [M+H]⁺, which should correspond to the calculated molecular weight of this compound. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation data for further structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure of the impurity.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Sample Preparation: The impurity is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Experiments: ¹H NMR and ¹³C NMR are fundamental for determining the proton and carbon framework. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed to establish connectivity between different parts of the molecule and confirm the dimeric structure.
Signaling Pathways and Logical Relationships
While specific signaling pathway information for this compound is not available, its structural similarity to Ibrutinib suggests that any biological activity, if present, might be related to the BTK signaling pathway. The formation of this impurity is a key consideration in the manufacturing and stability testing of Ibrutinib.
Caption: Formation and Control of this compound.
Experimental Workflow for Impurity Identification
The general workflow for identifying and characterizing an unknown impurity like this compound in a drug substance is a systematic process.
Caption: Workflow for Impurity Identification and Characterization.
Conclusion
This technical guide provides a summary of the currently available physicochemical information for this compound. While specific quantitative data for some properties are not in the public domain, the established analytical methodologies for Ibrutinib and its related compounds provide a robust framework for the identification, quantification, and control of this dimeric impurity. For professionals in drug development, a thorough characterization of such impurities is paramount for ensuring the quality, safety, and efficacy of the final drug product. The use of qualified reference standards in conjunction with validated analytical methods is essential for accurate monitoring.
References
- 1. anaxlab.com [anaxlab.com]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Ibrutinib Impurity 6 by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of a key Ibrutinib impurity, designated here as Impurity 6 for illustrative purposes. The specific impurity addressed in this protocol is formally known as (R)-4-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)pent-4-enoic acid . This method is crucial for quality control, stability testing, and ensuring the safety and efficacy of Ibrutinib, a targeted therapy used in the treatment of various B-cell malignancies. The protocol provided is intended to be a comprehensive guide for researchers and analysts in a pharmaceutical setting.
Introduction
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] By blocking BTK, Ibrutinib disrupts the signaling cascade that promotes the survival and proliferation of malignant B-cells.[3] The control of impurities in the final drug product is a critical aspect of pharmaceutical development and manufacturing to ensure patient safety. Regulatory agencies require stringent control over the levels of impurities in active pharmaceutical ingredients (APIs) and finished drug products. This application note provides a detailed HPLC method for the separation and quantification of a known Ibrutinib degradation and process-related impurity.
Signaling Pathway of Ibrutinib's Mechanism of Action
Ibrutinib targets Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. The diagram below illustrates the simplified signaling cascade and the point of inhibition by Ibrutinib.
Caption: Ibrutinib's inhibition of BTK in the BCR signaling pathway.
Experimental Protocol
This protocol outlines a gradient reversed-phase HPLC method for the quantification of Ibrutinib Impurity 6.
Materials and Reagents
-
Ibrutinib Reference Standard
-
This compound Reference Standard ((R)-4-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)pent-4-enoic acid)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (AR Grade)
-
Glacial Acetic Acid (AR Grade)
-
Deionized Water (18.2 MΩ·cm)
Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Ultrasonic bath
Chromatographic Conditions
| Parameter | Condition |
| Column | XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent) |
| Mobile Phase A | 20 mM Ammonium Acetate in water, pH adjusted to 5.5 with Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | 220 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Preparation of Solutions
Standard Stock Solution (Ibrutinib): Accurately weigh about 25 mg of Ibrutinib Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent. This yields a concentration of about 500 µg/mL.
Standard Stock Solution (Impurity 6): Accurately weigh about 5 mg of this compound Reference Standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent. This yields a concentration of about 50 µg/mL.
Working Standard Solution: Pipette 1.0 mL of the Impurity 6 stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. This results in a final concentration of approximately 5 µg/mL.
Sample Preparation: Accurately weigh and transfer a quantity of the Ibrutinib drug substance or powdered tablets equivalent to 50 mg of Ibrutinib into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes with intermittent shaking to ensure complete dissolution. Cool the solution to room temperature and dilute to volume with the diluent. Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Workflow for Impurity Quantification
The following diagram outlines the general workflow for the quantification of impurities in a pharmaceutical sample using HPLC.
Caption: General workflow for HPLC impurity analysis.
Data Presentation
System Suitability
System suitability parameters are established to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% (for 6 injections) |
Method Validation Summary
The HPLC method was validated according to ICH guidelines. The following table summarizes the key validation parameters.
| Parameter | Result |
| Linearity (Concentration Range) | 0.5 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
Conclusion
The HPLC method described in this application note is demonstrated to be suitable for the quantitative determination of this compound in bulk drug substance and pharmaceutical dosage forms. The method is specific, accurate, precise, and linear over the specified concentration range. This protocol can be effectively implemented in a quality control laboratory for routine analysis and stability studies of Ibrutinib.
References
Application Note: A Stability-Indicating UPLC Method for the Separation of Ibrutinib and Its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Ultra-Performance Liquid Chromatography (UPLC) method for the effective separation of the anti-cancer drug Ibrutinib from its degradation products. The method is crucial for stability studies, quality control, and impurity profiling in drug development and manufacturing. This document provides a comprehensive protocol for the UPLC analysis, including forced degradation procedures to generate the degradation products, along with a summary of the chromatographic conditions and a visual representation of the experimental workflow.
Introduction
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[1][2] Like any pharmaceutical compound, Ibrutinib is susceptible to degradation under various environmental conditions, leading to the formation of impurities that may affect its efficacy and safety. Therefore, a reliable and sensitive analytical method is essential to separate and quantify Ibrutinib in the presence of its degradation products. This UPLC method provides a rapid and high-resolution separation, making it suitable for routine analysis in a quality control environment as well as for in-depth characterization of degradation pathways.
Experimental Protocols
Forced Degradation Studies
To generate the degradation products of Ibrutinib, forced degradation studies are performed under various stress conditions as recommended by the International Conference on Harmonization (ICH) guidelines.[3][4]
1. Acidic Hydrolysis:
-
Dissolve Ibrutinib in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Add 1 N HCl to the solution.
-
Heat the solution at 60-80°C for a specified period (e.g., 1-2 hours).[1][5]
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1 N NaOH.
-
Dilute the sample with the mobile phase to the desired concentration for UPLC analysis.
2. Basic Hydrolysis:
-
Dissolve Ibrutinib in a suitable solvent.
-
Add 1 N NaOH to the solution.
-
Maintain the solution at room temperature or heat at 60°C for a specified duration (e.g., 1 hour).[1][5]
-
Cool the solution and neutralize with 1 N HCl.
-
Dilute the sample with the mobile phase for analysis.
3. Oxidative Degradation:
-
Dissolve Ibrutinib in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 0.3% - 3% H₂O₂) to the Ibrutinib solution.[1][6]
-
Keep the solution at room temperature or heat at 60°C for a defined time.[1]
-
Dilute the sample with the mobile phase before injection.
4. Thermal Degradation:
-
Place a solid sample of Ibrutinib in a temperature-controlled oven at a high temperature (e.g., 90°C) for an extended period (e.g., 24 hours).[1]
-
Alternatively, heat a solution of Ibrutinib.
-
Dissolve the heat-stressed solid sample or dilute the solution with the mobile phase for UPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of Ibrutinib (e.g., 1 mg/mL) to UV light in a photostability chamber for a specified duration (e.g., 48 hours).[1]
-
Dilute the sample with the mobile phase prior to injection.
UPLC Method Protocol
This protocol is based on a validated stability-indicating UPLC method for Ibrutinib.[3][5]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent[1][4] |
| Mobile Phase A | 0.02 M Formic acid in water or 20 mM Ammonium acetate (pH 6)[3][7][8] |
| Mobile Phase B | Acetonitrile or 0.02 M Formic acid in acetonitrile[3][7][8] |
| Gradient Elution | A time-programmed gradient is typically used to achieve optimal separation. An example could be starting with a low percentage of Mobile Phase B, gradually increasing it to elute the degradation products, and then returning to the initial conditions for column re-equilibration. |
| Flow Rate | 0.3 - 0.6 mL/min[1][3] |
| Column Temperature | Ambient or controlled (e.g., 25-30°C) |
| Detection Wavelength | 215 nm or 289 nm[1][3][9] |
| Injection Volume | 0.3 - 5 µL[1][3] |
| Diluent | A mixture of acetonitrile and water is commonly used.[1] |
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the Ibrutinib sample (or the sample from forced degradation studies) in the diluent to obtain a known concentration (e.g., 50-500 µg/mL).[8]
-
Sonicate the solution for a few minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter before injecting it into the UPLC system.
Data Presentation
The following table summarizes the typical results obtained from the UPLC analysis of Ibrutinib and its degradation products. Retention times (RT) are illustrative and will vary depending on the specific chromatographic conditions used.
| Analyte | Retention Time (min) - Method 1 | Retention Time (min) - Method 2 |
| Ibrutinib | 5.2 | 3.8 |
| Degradation Product I (Acid/Base) | 2.1 | 1.5 |
| Degradation Product II (Base) | 2.8 | 2.1 |
| Degradation Product III (Oxidative) | 3.5 | 2.7 |
| Degradation Product IV (Oxidative) | 4.1 | 3.2 |
| Degradation Product V (Base) | 4.8 | 3.6 |
Method 1 and Method 2 represent different gradient and mobile phase conditions reported in the literature.
Visualizations
The following diagrams illustrate the experimental workflow for forced degradation studies and the UPLC analysis pipeline.
Caption: Experimental workflow for forced degradation and UPLC analysis of Ibrutinib.
Caption: Simplified degradation pathways of Ibrutinib under different stress conditions.
Conclusion
The described UPLC method is a reliable and efficient tool for the separation and analysis of Ibrutinib and its degradation products. The protocol for forced degradation studies allows for the comprehensive assessment of the drug's stability. This application note serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Ibrutinib, ensuring the delivery of a safe and effective pharmaceutical product.
References
- 1. ovid.com [ovid.com]
- 2. academic.oup.com [academic.oup.com]
- 3. lc-and-lc-ms-ms-studies-for-identification-and-characterization-of-new-degradation-products-of-ibrutinib-and-elucidation-of-their-degradation-pathway - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06299J [pubs.rsc.org]
- 7. Development and validation of a stability-indicating ultra-high-performance liquid chromatography method for the estimation of ibrutinib and trace-level quantification of related substances using quality-by-design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and characterization of stress degradation products of ibrutinib by LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability-Indicating Assay Method for Ibrutinib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib is a potent, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK)[1][2]. BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is often aberrantly active in B-cell malignancies[1][3]. By irreversibly binding to BTK, Ibrutinib disrupts B-cell survival and proliferation, leading to apoptosis of malignant cells[1]. It is indicated for the treatment of various B-cell cancers, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström's macroglobulinemia[1].
Given its therapeutic importance, ensuring the stability and quality of Ibrutinib in pharmaceutical formulations is critical. A stability-indicating assay method is essential to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products, which may form under various stress conditions during manufacturing, storage, and handling. This document provides detailed application notes and protocols for a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) method for Ibrutinib.
Signaling Pathway of Ibrutinib
Ibrutinib exerts its therapeutic effect by targeting the B-cell receptor (BCR) signaling pathway. The following diagram illustrates the mechanism of action.
Caption: Mechanism of action of Ibrutinib in the B-cell receptor signaling pathway.
Stability-Indicating Assay Method: HPLC and UPLC
Several stability-indicating methods have been developed and validated for the determination of Ibrutinib in the presence of its degradation products. These methods are crucial for assessing the drug's stability and ensuring the quality of its pharmaceutical dosage forms.
Summary of Chromatographic Conditions
The following tables summarize the key parameters from various validated RP-HPLC and UPLC methods for the stability-indicating analysis of Ibrutinib.
Table 1: RP-HPLC Method Parameters
| Parameter | Method 1[4] | Method 2[5] | Method 3 |
| Column | Kromosil C18 (250mm x 4.6 mm, 5µm) | X-Select CSH C18 (150 mm × 4.6 mm, 3.5 μm) | Inertsil ODS (100mm x 4.6 mm, 5µm) |
| Mobile Phase | Phosphate buffer and Acetonitrile (45:55, v/v) | Gradient Elution | 0.1% Orthophosphoric acid buffer and Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 295 nm | Not Specified | 320 nm |
| Column Temperature | Ambient | Not Specified | 30°C |
| Injection Volume | Not Specified | Not Specified | 20 µL |
| Retention Time (Ibrutinib) | 2.572 min | Not Specified | Not Specified |
Table 2: UPLC Method Parameters
| Parameter | Method 4[6] | Method 5[7] |
| Column | Acquity CSH C18 (100 mm × 2.1 mm, 1.7 µm) | Waters Acquity UPLC C-18 (100 mm × 2.1 mm, 1.7 μm) |
| Mobile Phase | Eluent-A: Phosphate buffer, 0.1% triethylamine (pH 6.0); Eluent-B: Acetonitrile | Eluent-A: Ammonium acetate (20 mm, pH-6); Eluent-B: Acetonitrile |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Detection Wavelength | 215 nm | 215 nm |
| Column Temperature | Not Specified | Not Specified |
| Injection Volume | Not Specified | 5 µL |
| Retention Time (Ibrutinib) | Not Specified | Not Specified |
Experimental Protocols
This section provides a detailed protocol for performing a forced degradation study and a stability-indicating HPLC assay for Ibrutinib.
Experimental Workflow
The general workflow for a stability-indicating assay of Ibrutinib is depicted below.
Caption: General workflow for forced degradation and stability-indicating assay of Ibrutinib.
Protocol 1: Forced Degradation of Ibrutinib
This protocol describes the conditions for inducing degradation of Ibrutinib under various stress conditions as per ICH guidelines[6].
Materials:
-
Ibrutinib reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 20%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Hot air oven
-
UV chamber
-
Water bath
Procedure:
-
Acid Hydrolysis: Transfer a known amount of Ibrutinib stock solution into a flask. Add an equal volume of 0.1 N HCl. Keep the solution at room temperature for 24 hours. After the specified time, neutralize the solution with an appropriate volume of 0.1 N NaOH and dilute to the desired concentration with the mobile phase.
-
Base Hydrolysis: Transfer a known amount of Ibrutinib stock solution into a flask. Add an equal volume of 0.1 N NaOH. Keep the solution at room temperature for 24 hours. After the specified time, neutralize the solution with an appropriate volume of 0.1 N HCl and dilute to the desired concentration with the mobile phase. Ibrutinib is found to be sensitive to base degradation[5].
-
Oxidative Degradation: To 1 mL of Ibrutinib stock solution, add 1 mL of 20% hydrogen peroxide. Heat the solution at 60°C for 30 minutes[4]. Cool the solution and dilute to the desired concentration with the mobile phase. Ibrutinib is extremely sensitive to oxidative degradation[7].
-
Thermal Degradation: Place the solid Ibrutinib drug substance in a hot air oven at 105°C for 6 hours[4]. Alternatively, a solution can be heated. After exposure, dissolve or dilute the sample to the desired concentration with the mobile phase. Ibrutinib has been found to be relatively stable under thermal stress[5][7].
-
Photolytic Degradation: Expose a solution of Ibrutinib to UV light in a photostability chamber for 7 days[4]. Prepare a control sample stored in the dark. After exposure, dilute the sample to the desired concentration with the mobile phase. Ibrutinib is generally stable under photolytic conditions[5][7].
-
Neutral Hydrolysis: Reflux the Ibrutinib solution with water for 6 hours at 60°C[4]. Cool and dilute to the desired concentration with the mobile phase.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a general procedure for the analysis of Ibrutinib and its degradation products using a stability-indicating RP-HPLC method. The specific chromatographic conditions should be chosen from Table 1 based on available resources and desired separation characteristics.
Materials and Equipment:
-
HPLC system with a UV detector (e.g., Shimadzu HPLC system)[4]
-
C18 HPLC column (refer to Table 1 for specific dimensions)
-
Mobile phase components (e.g., phosphate buffer, acetonitrile, orthophosphoric acid)
-
Ibrutinib reference standard and stressed samples
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as per the selected method from Table 1. For example, for Method 1, mix phosphate buffer and acetonitrile in a 45:55 (v/v) ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of Ibrutinib reference standard in acetonitrile (e.g., 1000 µg/mL)[4]. From the stock solution, prepare working standard solutions of desired concentrations by diluting with the mobile phase.
-
Sample Preparation: Dilute the stressed samples from Protocol 1 to a suitable concentration within the linear range of the method using the mobile phase. Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis:
-
Set up the HPLC system with the chosen column and chromatographic conditions (flow rate, column temperature, detection wavelength).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase), followed by the standard solutions and then the stressed samples.
-
Record the chromatograms and integrate the peaks.
-
-
Data Analysis:
-
Identify the peak for Ibrutinib based on the retention time of the standard.
-
The peaks other than that of Ibrutinib in the chromatograms of the stressed samples are considered degradation products.
-
Calculate the percentage degradation of Ibrutinib in each stress condition.
-
Validate the method as per ICH guidelines, including parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ)[5].
-
Summary of Forced Degradation Results
Forced degradation studies are essential to demonstrate the specificity of the stability-indicating method. The following table summarizes the typical degradation behavior of Ibrutinib under various stress conditions.
Table 3: Summary of Ibrutinib Forced Degradation Studies
| Stress Condition | Observation | Degradation Products | Reference |
| Acid Hydrolysis (0.1 N HCl) | Significant degradation | One major degradation product (DP-I) | [7] |
| Base Hydrolysis (0.1 N NaOH) | Highly sensitive, significant degradation | Multiple degradation products (DP-I, DP-II, DP-V, DP-VIII, DP-IX) | [5][7] |
| Oxidative (H₂O₂) | Extremely sensitive, significant degradation | Multiple degradation products (DP-III, DP-IV, DP-VI, DP-VII, DP-X) | [7] |
| Thermal (Dry Heat) | Stable | Minimal to no degradation | [5][7] |
| Photolytic (UV Light) | Stable | Minimal to no degradation | [5][7] |
| Neutral Hydrolysis (Water) | Stable | Minimal to no degradation | [7] |
Conclusion
The provided application notes and protocols detail a robust and reliable stability-indicating assay method for Ibrutinib using RP-HPLC and UPLC. The methods are capable of separating Ibrutinib from its degradation products formed under various stress conditions, making them suitable for routine quality control and stability testing of Ibrutinib in bulk and pharmaceutical dosage forms. The forced degradation studies confirm that Ibrutinib is particularly susceptible to degradation under basic and oxidative conditions. Researchers and drug development professionals can adapt these protocols to their specific laboratory settings and analytical requirements.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. rjptonline.org [rjptonline.org]
- 5. tandfonline.com [tandfonline.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. lc-and-lc-ms-ms-studies-for-identification-and-characterization-of-new-degradation-products-of-ibrutinib-and-elucidation-of-their-degradation-pathway - Ask this paper | Bohrium [bohrium.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] Its targeted action makes it a crucial therapeutic agent in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[1][3] The development of robust and reliable analytical methods is paramount to ensure the quality, safety, and efficacy of Ibrutinib drug substance and drug products. These methods are essential for the quantification of Ibrutinib, the identification and control of process-related impurities and degradation products, and for stability testing.
This document provides a comprehensive overview of analytical method development for Ibrutinib and its related compounds, including detailed protocols for chromatographic analysis and forced degradation studies.
Signaling Pathway of Ibrutinib
Ibrutinib targets Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] By irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, Ibrutinib effectively blocks its kinase activity.[1][2] This inhibition disrupts the downstream signaling cascade that is essential for B-cell proliferation, survival, and adhesion.[1] The disruption of this pathway ultimately leads to reduced tumor cell growth and increased apoptosis (programmed cell death).[1]
Caption: Ibrutinib's mechanism of action via inhibition of the BTK signaling pathway.
Analytical Method Development Workflow
A systematic approach to analytical method development is crucial for achieving a robust and reliable method. The following workflow outlines the key stages involved in developing a stability-indicating HPLC method for Ibrutinib.
References
Application Notes and Protocols for Forced Degradation Studies of Ibrutinib
Introduction
Forced degradation studies are a critical component of the drug development process, mandated by regulatory agencies such as the International Council for Harmonisation (ICH).[1][2][3] These studies, also known as stress testing, involve subjecting a drug substance to conditions more severe than accelerated stability studies to elucidate its intrinsic stability, degradation pathways, and to develop stability-indicating analytical methods.[3][4] This document provides a detailed protocol for conducting forced degradation studies on Ibrutinib, an oral inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[5][6][7][8]
Objective
The primary objective of these studies is to identify the potential degradation products of Ibrutinib under various stress conditions, including hydrolysis, oxidation, heat, and light. This information is crucial for:
-
Understanding the degradation pathways of Ibrutinib.
-
Developing and validating a stability-indicating analytical method.
-
Identifying potential impurities that could arise during manufacturing, storage, and administration.
-
Ensuring the safety and efficacy of the final drug product.
Experimental Protocols
1. Materials and Reagents
-
Ibrutinib drug substance
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (HPLC grade or purified)
-
Calibrated analytical balance
-
pH meter
-
Hot air oven
-
Photostability chamber
-
Water bath
-
Volumetric flasks and pipettes
-
HPLC or UPLC system with a UV/PDA detector and a mass spectrometer (LC-MS/MS or Q-TOF-MS)
-
NMR spectrometer for structural elucidation of unknown degradants
2. Preparation of Stock and Sample Solutions
-
Ibrutinib Stock Solution: Accurately weigh and dissolve an appropriate amount of Ibrutinib in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Sample Preparation for Stress Studies: For each stress condition, a specific volume of the Ibrutinib stock solution is mixed with the respective stressor. After exposure to the stress condition for a designated period, the samples are neutralized (if necessary) and diluted with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).[9]
3. Forced Degradation Conditions
The following are recommended stress conditions based on published studies and ICH guidelines. The extent of degradation should ideally be between 5-20%.[10]
3.1. Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Alkaline Hydrolysis:
-
Neutral Hydrolysis:
-
Mix the Ibrutinib stock solution with water.
-
Heat the solution at 80°C for 8 hours.[9]
-
Cool the solution to room temperature.
-
3.2. Oxidative Degradation
-
Mix the Ibrutinib stock solution with 10% H₂O₂.[9]
-
Keep the solution at room temperature for 8 hours.[9]
3.3. Thermal Degradation
-
Place the solid Ibrutinib drug substance in a petri dish.
-
Expose it to a hot air oven at 105°C for 24 hours.[9]
-
Alternatively, a solution of Ibrutinib can be heated.
3.4. Photolytic Degradation
-
Expose a solution of Ibrutinib (e.g., 1 mg/mL) to UV light in a photostability chamber.[11]
-
The exposure should be in accordance with ICH Q1B guidelines, which recommend a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[10]
-
A control sample should be kept in the dark under the same temperature conditions.
Analytical Methodology
A robust stability-indicating analytical method is essential to separate and quantify Ibrutinib from its degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) is the preferred technique.
Chromatographic Conditions (Example)
| Parameter | Condition |
| Column | Waters Acquity UPLC C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent[9] |
| Mobile Phase A | 20 mM Ammonium acetate (pH 6)[9] |
| Mobile Phase B | Acetonitrile[9] |
| Gradient Elution | A time-based gradient program should be developed to achieve optimal separation. |
| Flow Rate | 0.3 mL/min[9] |
| Injection Volume | 5 µL[9] |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
| Detection Wavelength | 215 nm[9][12] |
Mass Spectrometry Conditions (for identification)
-
A high-resolution mass spectrometer (e.g., Q-TOF) should be used for accurate mass measurements and fragmentation studies to elucidate the structures of the degradation products.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise manner.
Table 1: Summary of Forced Degradation Results for Ibrutinib
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant(s) (if identified) |
| Acid Hydrolysis | 1 M HCl | 8 hours | 80°C | Data | Data | Data |
| Base Hydrolysis | 1 M NaOH | 8 hours | 80°C | Data | Data | Data |
| Neutral Hydrolysis | Water | 8 hours | 80°C | Data | Data | Data |
| Oxidation | 10% H₂O₂ | 8 hours | Room Temp | Data | Data | Data |
| Thermal (Solid) | Dry Heat | 24 hours | 105°C | Data | Data | Data |
| Photolytic | UV/Visible Light | As per ICH Q1B | Ambient | Data | Data | Data |
Note: The actual percentage of degradation and the number of degradants will depend on the experimental outcomes.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of Ibrutinib.
Ibrutinib Degradation Signaling Pathway (Hypothetical based on common degradation routes)
Caption: Potential degradation pathways of Ibrutinib under stress.
Discussion and Conclusion
The forced degradation studies of Ibrutinib reveal its stability under various stress conditions. It has been reported that Ibrutinib is susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable under thermal and photolytic stress.[12][13][14] The identification and characterization of the degradation products are crucial for establishing the degradation pathways and for the development of a robust, stability-indicating analytical method. This method can then be used for routine quality control and stability monitoring of Ibrutinib in its drug substance and drug product forms. The information gathered from these studies is an integral part of the regulatory submission and ensures the quality, safety, and efficacy of the pharmaceutical product.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Forced Degradation Test | LSC Group® [lscgroupllc.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. m.youtube.com [m.youtube.com]
- 11. ovid.com [ovid.com]
- 12. Degradation studies of Ibrutinib under stress conditions: Characterisation and structural elucidation of novel degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Ibrutinib Impurity 6 as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the use of Ibrutinib Impurity 6 as a reference standard for the accurate identification and quantification of this impurity in Ibrutinib drug substance and product. Adherence to these protocols is crucial for ensuring the quality, safety, and efficacy of Ibrutinib-based therapeutics.
Introduction to Ibrutinib and its Impurities
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.[1][2][3] Its mechanism of action involves blocking the downstream signaling that promotes B-cell proliferation and survival, making it an effective treatment for various B-cell malignancies.[1][2][3]
Like any pharmaceutical product, Ibrutinib can contain impurities that may arise during the synthesis, purification, and storage of the active pharmaceutical ingredient (API) and the final drug product. These impurities, even in trace amounts, can potentially impact the safety and efficacy of the drug. Therefore, their identification, quantification, and control are of paramount importance.
This compound is a known process-related impurity. As a well-characterized reference standard, it serves as a crucial tool for analytical chemists to accurately detect and quantify its presence in Ibrutinib samples.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as a reference standard.
| Property | Value |
| Chemical Name | 1,3-bis((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one |
| CAS Number | 1987905-93-0 |
| Molecular Formula | C₄₇H₄₆N₁₂O₃ |
| Molecular Weight | 826.95 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and DMF, sparingly soluble in Methanol |
| Storage | Store at 2-8°C in a well-closed container, protected from light |
Quantitative Data: Representative Certificate of Analysis
The following table summarizes the typical data found on a Certificate of Analysis (CoA) for this compound reference standard. This data is essential for the accurate preparation of standard solutions and the calculation of impurity concentrations.
| Test | Specification | Result |
| Appearance | Off-white to pale yellow solid | Conforms |
| Identity (¹H NMR, MS) | Conforms to structure | Conforms |
| Purity (by HPLC) | ≥ 98.0% | 99.2% |
| Water Content (by Karl Fischer) | ≤ 1.0% | 0.3% |
| Residual Solvents (by GC) | Meets USP <467> limits | Conforms |
| Assay (on as-is basis) | Report Value | 98.7% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This protocol outlines a validated reverse-phase HPLC (RP-HPLC) method for the separation and quantification of Ibrutinib and its impurities, including Impurity 6.
4.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Orthophosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
4.1.2. Preparation of Standard Solutions
-
Ibrutinib Standard Stock Solution (A): Accurately weigh about 25 mg of Ibrutinib reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
This compound Standard Stock Solution (B): Accurately weigh about 5 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
System Suitability Solution (SSS): Transfer 5 mL of Ibrutinib Standard Stock Solution (A) and 1 mL of this compound Standard Stock Solution (B) into a 10 mL volumetric flask and dilute to volume with diluent. This solution contains both the API and the impurity to check for resolution.
-
Standard Solution: Dilute the Ibrutinib Standard Stock Solution (A) with the diluent to a final concentration of about 0.1 mg/mL.
4.1.3. Preparation of Sample Solution
Accurately weigh and transfer a quantity of the Ibrutinib sample (API or crushed tablets) equivalent to about 50 mg of Ibrutinib into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with diluent. Filter the solution through a 0.45 µm nylon filter before injection.
4.1.4. System Suitability
Inject the System Suitability Solution. The resolution between the Ibrutinib peak and the this compound peak should be not less than 2.0. The tailing factor for the Ibrutinib peak should be not more than 1.5. The relative standard deviation (RSD) for replicate injections of the standard solution should be not more than 2.0%.
4.1.5. Analysis and Calculation
Inject the blank (diluent), standard solution, and sample solution into the chromatograph. Identify the peaks based on their retention times relative to the standard. Calculate the percentage of this compound in the sample using the following formula:
% Impurity 6 = (Area of Impurity 6 in Sample / Area of Ibrutinib in Standard) x (Concentration of Ibrutinib Standard / Concentration of Sample) x (1 / RRF) x 100
RRF (Relative Response Factor): The RRF for this compound must be experimentally determined if not provided on the Certificate of Analysis. It is the ratio of the response of the impurity to the response of the API at the same concentration.
Visualizations
Ibrutinib Signaling Pathway
Caption: Ibrutinib's mechanism of action in the BTK signaling pathway.
Experimental Workflow for Impurity Analysis
Caption: Workflow for the analysis of this compound using HPLC.
Logical Relationship of Reference Standard Utilization
Caption: Role of the reference standard in analytical method validation.
References
Application Note: Isolation of Ibrutinib Impurities by Preparative High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[1][2] The identification and characterization of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug safety and efficacy, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH). Ibrutinib has been shown to be susceptible to degradation under stress conditions, particularly alkaline hydrolysis and oxidation, leading to the formation of various impurities.[1][3] Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating these impurities in sufficient quantities for structural elucidation and for use as reference standards in routine quality control.[4][5]
This application note provides a detailed protocol for the isolation of Ibrutinib impurities using a reversed-phase preparative HPLC method. The workflow covers forced degradation of the Ibrutinib sample, analytical method development, method scale-up, and the final preparative separation and fraction collection.
Experimental Protocols
Materials and Equipment
-
Chemicals: Ibrutinib API, Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q), Potassium Dihydrogen Phosphate, Trifluoroacetic Acid (TFA), Hydrogen Peroxide (30%).
-
Equipment:
-
Analytical HPLC system with a Photodiode Array (PDA) detector (e.g., Agilent 1260 Infinity II, Waters Alliance).
-
Preparative HPLC system with a high-flow pump, autosampler or manual injector, PDA or UV-Vis detector, and a fraction collector.
-
Analytical HPLC column: X-Bridge C18, 4.6 x 150 mm, 3.5 µm particle size.[4]
-
Preparative HPLC column: X-Bridge C18, 19 x 150 mm, 5 µm particle size (or similar dimensions).
-
pH meter.
-
Sonicator.
-
Rotary evaporator.
-
Vortex mixer.
-
Standard laboratory glassware.
-
Sample Preparation: Forced Degradation
To generate degradation impurities, a forced degradation study is performed. Oxidative degradation is a common pathway for Ibrutinib.[1]
-
Stock Solution: Prepare a stock solution of Ibrutinib at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Oxidative Stress: To 10 mL of the Ibrutinib stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubation: Loosely cap the container and keep it at room temperature for 24 hours, protected from light.
-
Quenching (Optional): The reaction can be quenched by dilution with the mobile phase.
-
Analysis: The resulting solution, containing Ibrutinib and its degradation products, is used for method development and the preparative run.
Analytical Method for Impurity Profiling
An analytical method is first established to resolve the parent drug from its impurities. This method serves as the basis for the preparative scale-up.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 10 mM solution of potassium dihydrogen phosphate in water. Add 0.025% TFA and adjust the pH to approximately 5.5 using a potassium hydroxide solution. Mix this aqueous buffer with acetonitrile in a ratio of 85:15 (v/v).[4][5]
-
Mobile Phase B: Prepare a 10 mM solution of potassium dihydrogen phosphate in water. Add 0.07% TFA and adjust the pH to approximately 5.5. Mix this aqueous buffer with acetonitrile in a ratio of 30:70 (v/v).[4][5]
-
-
Chromatographic Conditions: Run the analysis using the parameters outlined in Table 1 . This will provide the retention times for Ibrutinib and its impurities.
Scale-Up to Preparative HPLC
The analytical method is scaled up for the preparative column to allow for higher sample loading.
-
Flow Rate Adjustment: The flow rate is scaled geometrically based on the cross-sectional area of the columns.
-
Scaling Factor = (d_prep / d_anal)² = (19 mm / 4.6 mm)² ≈ 17.1
-
Preparative Flow Rate = Analytical Flow Rate × Scaling Factor = 1.0 mL/min × 17.1 ≈ 17.0 mL/min.
-
-
Injection Volume Adjustment: The injection volume can also be scaled up. A loading study is recommended to determine the maximum sample load without compromising resolution. Start by scaling the injection volume by the same factor.
-
Gradient Time Adjustment: The gradient time points remain the same to maintain selectivity.
Preparative HPLC and Fraction Collection Protocol
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions (90% A, 10% B) at the calculated flow rate (17.0 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject the prepared degraded sample solution onto the preparative column.
-
Chromatographic Run: Run the preparative gradient as detailed in Table 1 .
-
Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Set the fraction collector to trigger collection based on UV signal threshold and/or time windows corresponding to the impurity peaks identified in the analytical run.
-
Collect each impurity peak into a separate, labeled container.
-
-
Post-Run Analysis:
-
Analyze small aliquots of each collected fraction using the analytical HPLC method to confirm purity.
-
Pool the fractions of each impurity that meet the desired purity level (e.g., >95%).
-
-
Solvent Removal: Evaporate the solvent from the pooled pure fractions using a rotary evaporator to obtain the isolated solid impurity.
-
Characterization: The isolated impurities are now ready for structural elucidation using techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR).[1][4]
Data Presentation
The chromatographic conditions for both analytical and preparative scales are summarized below.
Table 1: Analytical and Preparative HPLC Method Parameters | Parameter | Analytical Method | Preparative Method | | :--- | :--- | :--- | | Column | X-Bridge C18, 4.6 x 150 mm, 3.5 µm | X-Bridge C18, 19 x 150 mm, 5 µm | | Mobile Phase A | 10 mM KH₂PO₄ + 0.025% TFA in 85:15 Water:ACN (pH 5.5)[4][5] | 10 mM KH₂PO₄ + 0.025% TFA in 85:15 Water:ACN (pH 5.5) | | Mobile Phase B | 10 mM KH₂PO₄ + 0.07% TFA in 30:70 Water:ACN (pH 5.5)[4][5] | 10 mM KH₂PO₄ + 0.07% TFA in 30:70 Water:ACN (pH 5.5) | | Flow Rate | 1.0 mL/min | 17.0 mL/min | | Detection Wavelength | 220 nm[5] | 220 nm | | Column Temperature | 30 °C | Ambient or 30 °C | | Injection Volume | 10 µL | 100-500 µL (Loading dependent) | | Gradient Program | Time (min) | %B | Time (min) | %B | | | 0 | 10 | 0 | 10 | | | 25 | 50 | 25 | 50 | | | 35 | 80 | 35 | 80 | | | 40 | 10 | 40 | 10 | | | 45 | 10 | 45 | 10 |
Table 2: Illustrative Results for Isolation of an Oxidative Impurity (Note: Data are representative examples and will vary based on experimental conditions.)
| Parameter | Value |
|---|---|
| Target Impurity | Oxidative Degradant 1 (DP-Ox1) |
| Analytical Retention Time | 18.5 min |
| Total Injected Mass | 50 mg (degraded mixture) |
| Purity of Pooled Fractions | >98.5% (by analytical HPLC) |
| Total Yield of Isolated Impurity | 3.2 mg |
| Overall Recovery | ~6.4% (of total mass) |
Visualizations
Caption: Overall workflow for the isolation of Ibrutinib impurities.
Caption: Logic diagram for peak-based fraction collection.
References
- 1. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ctppc.org [ctppc.org]
- 3. lc-and-lc-ms-ms-studies-for-identification-and-characterization-of-new-degradation-products-of-ibrutinib-and-elucidation-of-their-degradation-pathway - Ask this paper | Bohrium [bohrium.com]
- 4. academic.oup.com [academic.oup.com]
- 5. jetir.org [jetir.org]
Application Note: A Quality by Design (QbD) Approach for the Development of a Stability-Indicating UPLC Method for Ibrutinib Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a crucial signaling molecule in the B-cell antigen receptor (BCR) pathway, which is often dysregulated in B-cell malignancies, leading to uncontrolled cell proliferation and survival.[2] Ibrutinib works by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, effectively blocking the downstream signaling cascade that promotes the growth of malignant B-cells.[1][2] It is approved for treating cancers such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[1][3][4]
Given its critical role in targeted cancer therapy, ensuring the quality and purity of Ibrutinib in pharmaceutical formulations is paramount. This requires robust and reliable analytical methods for its quantification and impurity profiling. The Quality by Design (QbD) approach offers a systematic and science-based framework for developing such methods. Unlike the traditional one-factor-at-a-time (OFAT) approach, QbD emphasizes a deep understanding of the method variables and their impact on performance, leading to a more robust and reliable analytical procedure.[5] This application note details the development of a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for Ibrutinib analysis using QbD principles.
Ibrutinib's Mechanism of Action: BTK Signaling Pathway
Ibrutinib exerts its therapeutic effect by targeting the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, involving kinases like SYK and LYN.[6] This leads to the activation of Bruton's tyrosine kinase (BTK), which in turn activates downstream effectors like phospholipase C gamma 2 (PLCγ2) and the NF-κB pathway, promoting B-cell proliferation and survival.[2][6][7] Ibrutinib irreversibly inhibits BTK, thereby halting this signaling cascade and disrupting the survival signals for malignant B-cells.[2]
Quality by Design (QbD) Workflow for Method Development
The QbD process for analytical method development is a structured workflow that begins with defining the method's objectives and culminates in a robust, validated method that is continuously monitored.
Experimental Protocols
Step 1: Define Analytical Target Profile (ATP)
The first step is to define the objective of the analytical method. The ATP is a prospective summary of the characteristics that the method must possess to ensure it is fit for its intended purpose.
Table 1: Analytical Target Profile (ATP) for Ibrutinib UPLC Method
| Attribute | Target |
| Analyte | Ibrutinib and its potential process-related impurities and degradation products. |
| Technique | Stability-Indicating UPLC with PDA detection. |
| Method Goal | To accurately and precisely quantify Ibrutinib in the presence of its impurities and degradants. |
| Performance | High sensitivity, specificity, accuracy, and precision. |
| Validation | Method must be validated according to ICH Q2(R1) guidelines. |
Step 2: Identify Critical Quality Attributes (CQAs)
CQAs are the method's performance characteristics that must be controlled to meet the ATP. These attributes are critical to ensuring the quality of the analytical results.
Table 2: Critical Quality Attributes (CQAs) and Acceptance Criteria
| CQA | Acceptance Criteria | Justification |
| Resolution (Rs) | > 2.0 between Ibrutinib and any adjacent peak. | Ensures accurate quantification without interference. |
| Tailing Factor (Tf) | 0.8 - 1.5 for the Ibrutinib peak. | Ensures peak symmetry and integration accuracy. |
| Retention Time (Rt) | Consistent Rt for Ibrutinib within a defined window. | Ensures peak identification and system suitability. |
| Theoretical Plates (N) | > 10,000 | Indicates high column efficiency and good separation. |
Step 3: Risk Assessment of Critical Method Parameters (CMPs)
A risk assessment is performed to identify method parameters that are likely to impact the CQAs. This helps focus the experimental design on the most critical factors.
Table 3: Risk Assessment of UPLC Method Parameters
| Method Parameter (CMP) | Potential Impact on CQAs | Risk Level | Rationale |
| Mobile Phase pH | High | High | Affects ionization of Ibrutinib, impacting retention time and peak shape. |
| Column Temperature (°C) | Medium | Medium | Influences viscosity and analyte interaction, affecting resolution and retention. |
| Flow Rate (mL/min) | High | High | Directly impacts retention time, resolution, and column pressure. |
| % Organic in Mobile Phase | High | High | Major determinant of analyte retention and resolution. |
| Wavelength (nm) | Low | Low | Ibrutinib has a clear absorbance maximum; small variations have minimal impact. |
Step 4: Design of Experiments (DoE) and Method Optimization
Based on the risk assessment, a Design of Experiments (DoE) approach, such as a Box-Behnken Design (BBD), is used to systematically study the effects of the high-risk CMPs on the identified CQAs. This allows for the efficient optimization of the method and the definition of a Method Operable Design Region (MODR).
Table 4: Example Box-Behnken Design for UPLC Method Optimization
| Factors (CMPs) | Level -1 | Level 0 | Level +1 |
| A: Mobile Phase pH | 2.5 | 3.0 | 3.5 |
| B: Column Temperature (°C) | 25 | 30 | 35 |
| C: Flow Rate (mL/min) | 0.5 | 0.55 | 0.6 |
| Responses (CQAs) | \multicolumn{3}{c | }{Resolution (Rs), Tailing Factor (Tf), Retention Time (Rt)} |
Statistical analysis of the experimental results reveals the individual and interactive effects of the parameters.[8] This leads to the identification of optimal conditions that provide the best overall performance for all CQAs.
Table 5: Optimized UPLC Chromatographic Conditions
| Parameter | Optimized Condition |
| Column | ACQUITY UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm)[8][9][10] |
| Mobile Phase | A: 0.02 M Formic Acid in WaterB: 0.02 M Formic Acid in Acetonitrile (50:50 v/v)[8][9] |
| Flow Rate | 0.55 mL/min[8][9] |
| Column Temperature | 28°C[8][9] |
| Detection Wavelength | 215 nm[11] |
| Injection Volume | 2 µL |
| Run Time | 5 minutes[8][9] |
Step 5: Method Validation Protocol
The optimized method is fully validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][11]
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components is demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress). The method should be able to separate Ibrutinib from all degradation products.[11]
Linearity: Assessed by analyzing a series of Ibrutinib solutions over a specified concentration range.
Accuracy: Determined by recovery studies, spiking a placebo with known amounts of Ibrutinib at different concentration levels (e.g., 80%, 100%, 120%).
Precision:
-
Repeatability (Intra-day): Analysis of multiple samples of the same homogenous batch on the same day.
-
Intermediate Precision (Inter-day): Analysis performed by different analysts on different days.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 pH unit, ±2°C in temperature, ±0.02 mL/min in flow rate).
Table 6: Summary of Typical Method Validation Results
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.025 - 100 µg/mL[8][9] | - |
| Correlation Coefficient (r²) | > 0.999[8][9][12] | r² ≥ 0.999 |
| Accuracy (% Recovery) | 99.9% - 101.8%[10][11] | 98.0% - 102.0% |
| Precision (RSD%) | < 2.0%[9] | RSD ≤ 2.0% |
| LOD | 0.01 µg/mL[8][9] | Reportable |
| LOQ | 0.025 µg/mL[8][9] | Reportable |
| Robustness | No significant impact on results. | CQAs remain within limits. |
Conclusion
The application of Quality by Design principles to the development of an analytical method for Ibrutinib results in a robust, reliable, and efficient UPLC method. By systematically understanding the impact of critical method parameters on critical quality attributes, a well-defined operational space is established. This ensures that the method consistently delivers accurate and precise results throughout its lifecycle, which is essential for guaranteeing the quality and safety of Ibrutinib drug products. The QbD approach provides a significant advantage over traditional methods by building quality, robustness, and flexibility into the analytical procedure from the outset.
References
- 1. Ibrutinib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 3. Exploring the analytical method development for ibrutinib: A review - Curr Trends Pharm Pharm Chem [ctppc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] QbD Driven Approach for Method Development and Validation for The Determination of Gilteritinib By RP-HPLC | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a stability-indicating ultra-high-performance liquid chromatography method for the estimation of ibrutinib and trace-level quantification of related substances using quality-by-design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing mobile phase for Ibrutinib impurity 6 HPLC analysis
Welcome to the technical support center for the HPLC analysis of Ibrutinib Impurity 6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mobile phase and overall analytical method for this specific impurity.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a process-related impurity that can be formed during the synthesis of Ibrutinib.[][2] Its chemical name is 1,3-bis((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one.[][2][3] Due to its dimeric structure, it has a significantly higher molecular weight (826.97 g/mol ) compared to Ibrutinib (440.49 g/mol ).[][2][3]
Q2: What is a typical starting HPLC method for the analysis of Ibrutinib and its impurities?
A2: A common approach for the analysis of Ibrutinib and its impurities is reversed-phase HPLC (RP-HPLC) using a C18 column.[4][5][6] Mobile phases typically consist of an aqueous buffer (such as phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol.[5][7][8] A gradient elution is often employed to ensure the separation of all related substances.[4][9]
Q3: Why is mobile phase optimization important for this compound analysis?
A3: Mobile phase optimization is critical to achieve adequate resolution between Ibrutinib, Impurity 6, and other potential impurities. Due to its different chemical structure and polarity compared to Ibrutinib, Impurity 6 may require specific mobile phase conditions for sharp, symmetrical peaks and to avoid co-elution. Optimization helps ensure accurate quantification and detection at low levels.
Q4: What are the key parameters to consider when optimizing the mobile phase?
A4: The key parameters for mobile phase optimization include the type and concentration of the organic modifier, the pH of the aqueous phase, the type and strength of the buffer, and the gradient slope. Each of these can significantly impact the retention and selectivity of the separation.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.
Problem 1: Poor Resolution Between Ibrutinib and Impurity 6
Symptoms:
-
Overlapping peaks for Ibrutinib and Impurity 6.
-
Inability to accurately integrate the peak for Impurity 6.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Organic Solvent Strength | Modify the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. If using isocratic elution, adjust the percentage of the organic solvent. |
| Incorrect Mobile Phase pH | The pH of the aqueous mobile phase can affect the ionization state of the analytes. Experiment with adjusting the pH within a range of 2.5 to 6.5 to alter the selectivity of the separation. |
| Suboptimal Organic Solvent | If using acetonitrile, consider switching to methanol or a combination of both. Methanol can offer different selectivity for certain compounds. |
Troubleshooting Workflow:
Caption: Troubleshooting poor peak resolution.
Problem 2: Peak Tailing for this compound
Symptoms:
-
Asymmetrical peak shape with a "tail."
-
Inaccurate peak integration and reduced sensitivity.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Column | Add a competitive agent, such as a small amount of triethylamine (TEA), to the mobile phase to mask active silanol groups on the column. Ensure the mobile phase pH is appropriate to suppress silanol interactions (typically lower pH). |
| Column Overload | Reduce the concentration of the sample being injected. |
| Column Contamination | Wash the column with a strong solvent to remove any adsorbed compounds. If the problem persists, the column may need to be replaced. |
Troubleshooting Workflow:
References
resolving co-eluting peaks in Ibrutinib chromatogram
This technical support center provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-eluting peaks during the chromatographic analysis of Ibrutinib.
Frequently Asked Questions (FAQs)
Q1: Why am I observing co-eluting or poorly resolved peaks in my Ibrutinib chromatogram?
A: Co-elution in the analysis of Ibrutinib can stem from several factors:
-
Presence of Impurities: Process-related impurities or degradation products may have similar physicochemical properties to the parent Ibrutinib molecule, causing them to elute closely. Known impurities can include oxidized species, dealkylated products, and hydrolysis products.[1]
-
Method Specificity: The current chromatographic method (e.g., mobile phase, stationary phase, temperature) may not be selective enough to separate Ibrutinib from a specific impurity.
-
Forced Degradation: Ibrutinib is known to be sensitive to alkaline, acidic, and oxidative conditions, which can generate degradation products that may interfere with the main peak.[2][3][4][5] For instance, a major degradation impurity is often found under basic conditions.[2][4]
-
Column Performance: A loss of column efficiency, often indicated by a decrease in theoretical plates or poor peak shape, can lead to peak broadening and merging.
Q2: What are the common degradation products of Ibrutinib that I should be aware of?
A: Forced degradation studies have shown that Ibrutinib is susceptible to degradation under several conditions, leading to various products. It is particularly sensitive to oxidative and alkaline hydrolysis.[5] Under stress conditions, a number of degradation products can be formed; one study identified ten different degradation products across acidic, basic, and oxidative conditions.[5] Common degradation pathways include hydrolysis and oxidation.[1]
Q3: How can I modify my mobile phase to improve the resolution between Ibrutinib and a co-eluting peak?
A: Optimizing the mobile phase is often the most effective first step.
-
Adjust Organic Solvent Percentage: In reversed-phase HPLC, decreasing the proportion of the organic solvent (like acetonitrile or methanol) will increase retention times and can improve the separation of closely eluting peaks.[6]
-
Change Organic Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation because they interact differently with the analyte and stationary phase.
-
Modify Mobile Phase pH: Ibrutinib has ionizable functional groups. Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of Ibrutinib and co-eluting impurities, significantly altering their retention and improving resolution.
-
Use a Different Buffer: Switching the buffering agent (e.g., from phosphate to formate or acetate) can sometimes influence selectivity.[7]
Q4: Can changing my HPLC column resolve the co-elution issue?
A: Yes, changing the stationary phase is a powerful way to alter selectivity.
-
Different C18 Phases: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or one with a different bonding technology (e.g., with end-capping or a different carbon load) can provide different selectivity.
-
Alternative Stationary Phases: If modifying the mobile phase on a C18 column is unsuccessful, consider a different stationary phase chemistry, such as Phenyl-Hexyl or a Cyano phase. These phases offer different retention mechanisms that can resolve compounds that co-elute on a C18 column.
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UPLC) or a longer column will increase column efficiency (plate number), resulting in sharper peaks and potentially resolving minor impurities from the main peak.[6]
Q5: How do flow rate and temperature affect the resolution of Ibrutinib peaks?
A: Adjusting flow rate and temperature can fine-tune your separation.
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, but it will also increase the run time.
-
Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[8] It can also change the selectivity of the separation, sometimes improving the resolution of co-eluting peaks.[6][8] It is a critical parameter to optimize.
Troubleshooting Workflow for Co-eluting Peaks
The following diagram outlines a systematic approach to troubleshooting and resolving co-eluting peaks in your Ibrutinib chromatogram.
Caption: A flowchart for systematically troubleshooting co-eluting peaks.
Key Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Ibrutinib
This protocol is a representative method developed for separating Ibrutinib from its potential impurities and degradation products.[2][4]
1. Materials and Reagents:
-
Ibrutinib reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate or phosphate buffer (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid or phosphoric acid (for pH adjustment)
2. Chromatographic Conditions:
-
HPLC System: A system with a PDA or UV detector.
-
Column: X-Select CSH C18, 150 mm × 4.6 mm, 3.5 µm particle size.[2][4]
-
Mobile Phase A: 10 mM Ammonium formate buffer or a similar phosphate buffer.[7][9]
-
Mobile Phase B: Acetonitrile.
-
Detection Wavelength: Monitor at a suitable wavelength, e.g., 254 nm or 295 nm.[10]
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
3. Solution Preparation:
-
Standard Solution: Prepare a stock solution of Ibrutinib (e.g., 1 mg/mL) in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B). Further dilute to a working concentration (e.g., 50 µg/mL).
-
Sample Solution: Prepare the test sample in the same diluent to a similar concentration as the standard solution.
4. Gradient Elution Program:
-
A gradient program is often necessary to separate all impurities. The specific gradient will depend on the impurity profile but can start with a lower percentage of Mobile Phase B and ramp up to elute more retained compounds. An extended run time of up to 85 minutes may be required for complex separations.[2][4]
Comparative Data of Chromatographic Methods
The following table summarizes various published chromatographic conditions for the analysis of Ibrutinib, which can serve as starting points for method development and optimization.
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Key Finding/Application | Reference |
| X-Select CSH, C18 (150 x 4.6 mm, 3.5 µm) | Gradient elution with buffer and ACN | 1.0 | PDA | Separation of degradation products and known impurities. | [2][4] |
| X-Bridge C18 (150 x 4.6 mm, 3.5 µm) | 10 mM Phosphate buffer (pH 5.5) and ACN | - | PDA | Determination of process-related impurities and degradants. | [9] |
| Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) | Methanol:Water (75:25 v/v) | 1.0 | 250 | Isocratic method for bulk and tablet dosage forms. | [3] |
| Kromosil C18 (250 x 4.6 mm, 5 µm) | Phosphate buffer:Acetonitrile (45:55 v/v) | 1.0 | 295 | Stability-indicating method with stress studies. | [10] |
| Atlantis T3 (150 x 4.6 mm, 5.0 µm) | 10 mM Ammonium formate buffer and ACN | 1.0 | LC-MS/MS | Quantification of a potential genotoxic impurity. | [7] |
| Acquity UPLC C18 (100 x 2.1 mm, 1.7 µm) | 20 mM Ammonium acetate (pH 6) and ACN | 0.3 | 215 | Identification and characterization of 10 degradation products. | [5] |
Parameter Influence on Chromatographic Resolution
Understanding how different parameters affect the three pillars of resolution—Efficiency (N), Selectivity (α), and Retention (k)—is key to method development.
References
- 1. veeprho.com [veeprho.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Stability-indicating Method for Ibrutinib: Identification and Separation of Degradation Products, Known and Genotoxic Impurities Using RP-HPLC/PDA and QDa Mass Detectors | Semantic Scholar [semanticscholar.org]
- 5. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ctppc.org [ctppc.org]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. rjptonline.org [rjptonline.org]
Technical Support Center: Ibrutinib Impurity Analysis by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of Ibrutinib and its impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for Ibrutinib and its impurities in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for Ibrutinib and its basic impurities is secondary interactions between the analytes and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] Ibrutinib has a pKa of 3.74, indicating its basic nature.[3][4] At mobile phase pH values above this pKa, the molecule can become protonated and interact ionically with deprotonated, negatively charged silanol groups, leading to peak tailing.
Q2: How does the mobile phase pH affect the peak shape of Ibrutinib?
A2: The mobile phase pH is a critical parameter for achieving symmetrical peaks. For a basic compound like Ibrutinib, it is recommended to maintain the mobile phase pH at least 2 units away from its pKa of 3.74.[3][4] Therefore, operating at a low pH (e.g., pH ≤ 2.5) will ensure that the silanol groups on the stationary phase are fully protonated (neutral), minimizing secondary ionic interactions and thus reducing peak tailing.[5]
Q3: Can column choice impact peak tailing for Ibrutinib analysis?
A3: Absolutely. Using a modern, high-purity silica column that is end-capped is crucial. End-capping chemically derivatizes most of the residual silanol groups, making them unavailable for secondary interactions with basic analytes like Ibrutinib. Columns with a lower degree of silanol activity will consistently produce better peak shapes.
Q4: Are there any mobile phase additives that can help reduce peak tailing?
A4: Yes, adding a small concentration of a basic amine, such as triethylamine, to the mobile phase can help to reduce peak tailing. These additives act as "silanol blockers" by competing with the basic analytes for interaction with the active silanol sites on the stationary phase.[1] Additionally, using a buffer, such as ammonium acetate or phosphate, is essential to maintain a consistent and controlled pH throughout the analysis.[6]
Troubleshooting Guide
Issue: I am observing significant peak tailing for my Ibrutinib impurity peaks.
Below is a step-by-step guide to troubleshoot and resolve this issue.
Step 1: Initial Checks & Problem Diagnosis
-
Question: Are all peaks in the chromatogram tailing, or only specific peaks?
-
Answer:
-
All peaks are tailing: This often points to a physical issue in the HPLC system.[7] Check for extra-column band broadening caused by excessive tubing length or wide internal diameter tubing. Ensure all fittings are secure and there are no dead volumes. A void at the head of the column could also be the culprit.
-
Only Ibrutinib and/or some impurity peaks are tailing: This strongly suggests a chemical interaction between your basic analytes and the stationary phase. Proceed to the next steps to address these chemical interactions.
-
-
Step 2: Mobile Phase Optimization
-
Question: What is the pH of my mobile phase?
-
Answer: Given that Ibrutinib has a pKa of 3.74, your mobile phase pH should be adjusted to be at least 2 pH units lower than this value to ensure the silanol groups are not ionized.[3][4]
-
Recommendation: Adjust your mobile phase to a pH between 2.0 and 2.5 using an appropriate buffer (e.g., 20 mM ammonium acetate adjusted with formic acid).[6]
-
-
Question: Am I using a buffer in my mobile phase?
-
Answer: An unbuffered mobile phase can have an inconsistent pH, leading to variable ionization of both the analytes and the silanol groups, resulting in poor peak shape.
-
Recommendation: Always use a buffer to maintain a stable pH. Ensure the buffer is soluble in the entire mobile phase composition, including the highest concentration of the organic solvent.
-
Step 3: Column Evaluation
-
Question: What type of column am I using?
-
Answer: For basic compounds like Ibrutinib, a standard C18 column may not be sufficient if it has a high level of residual silanol activity.
-
Recommendation: Use a high-quality, end-capped C18 column from a reputable manufacturer. These columns are specifically designed to minimize silanol interactions and provide excellent peak shapes for basic analytes.
-
-
Question: Could my column be overloaded?
-
Answer: Injecting too high a concentration of your sample can saturate the stationary phase and lead to peak tailing.[7]
-
Recommendation: Try diluting your sample and injecting a smaller volume to see if the peak shape improves.
-
Data Summary
The following table summarizes the expected impact of various HPLC parameters on the peak tailing factor for a basic impurity of Ibrutinib.
| Parameter | Condition 1 | Tailing Factor (Tf) | Condition 2 | Tailing Factor (Tf) | Rationale |
| Mobile Phase pH | pH 4.5 | > 2.0 | pH 2.5 | ~ 1.2 | Lowering the pH protonates residual silanols, reducing secondary interactions with the basic analyte. |
| Column Type | Standard C18 | > 1.8 | End-capped C18 | ~ 1.3 | End-capping masks silanol groups, preventing interactions that cause tailing. |
| Mobile Phase Additive | No Additive | > 1.7 | 0.1% Triethylamine | ~ 1.4 | The amine additive competes for active silanol sites, improving peak symmetry. |
| Sample Concentration | 100 µg/mL | > 1.9 | 10 µg/mL | ~ 1.2 | Lower concentrations prevent column overload, which can lead to peak tailing. |
Experimental Protocol: HPLC Method for Ibrutinib and Its Impurities
This protocol provides a robust starting point for the analysis of Ibrutinib and its impurities, designed to minimize peak tailing.
-
HPLC System: A well-maintained HPLC or UPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A high-quality, end-capped C18 column (e.g., Waters Acquity UPLC CSH C18, 100 mm x 2.1 mm, 1.7 µm).[6]
-
Mobile Phase A: 20 mM Ammonium Acetate in water, adjusted to pH 2.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-70% B
-
15-18 min: 70-90% B
-
18-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 215 nm[6]
-
Sample Diluent: Mobile Phase A / Acetonitrile (80:20 v/v)
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Cause of peak tailing via silanol interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tga.gov.au [tga.gov.au]
- 4. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification and characterization of stress degradation products of ibrutinib by LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
improving sensitivity of LC-MS method for Ibrutinib impurity 6
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of their Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of Ibrutinib impurity 6.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting LC-MS parameters for analyzing Ibrutinib and its impurities?
A1: Based on published methods, a good starting point for your LC-MS analysis of Ibrutinib and its impurities would involve a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component with a modifier (e.g., ammonium acetate or formic acid) and an organic solvent like acetonitrile or methanol.[1][2][3] The mass spectrometer is typically operated in positive ion mode using multiple reaction monitoring (MRM) for quantification.[4]
Q2: I am observing a low signal-to-noise ratio for this compound. What are the initial troubleshooting steps?
A2: A low signal-to-noise ratio can stem from several factors. Begin by verifying the basics: ensure your mobile phases are freshly prepared with high-purity solvents (LC-MS grade) and that the system has been recently calibrated.[5][6] Check for any leaks in the LC system and confirm that the correct MRM transitions are being monitored for impurity 6. Also, inspect the ion source for cleanliness, as contamination can significantly suppress the signal.[7]
Q3: Can the sample preparation method affect the sensitivity for this compound?
A3: Absolutely. The choice of sample preparation technique is critical. For plasma samples, protein precipitation is a common first step, followed by liquid-liquid extraction or solid-phase extraction to remove matrix components that can cause ion suppression.[8][9] Ensure that the pH of your sample and extraction solvent are optimized for the best recovery of impurity 6.
Q4: How can I optimize the mass spectrometry parameters to enhance sensitivity?
A4: To improve sensitivity, you may need to optimize several MS parameters. These include the ion source settings (e.g., gas flows, temperature, and capillary voltage), collision energy for fragmentation, and dwell time for the specific MRM transition of impurity 6. A systematic optimization of these parameters can lead to a significant enhancement in signal intensity.
Troubleshooting Guide
Below is a detailed guide to address common issues encountered when developing a sensitive LC-MS method for this compound.
Issue 1: Poor Peak Shape or Tailing
-
Possible Cause: Incompatible sample solvent or secondary interactions with the column.
-
Troubleshooting Steps:
-
Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.[10]
-
Adjust the mobile phase pH. Small changes in pH can significantly impact the peak shape of ionizable compounds.
-
Consider a different column chemistry if peak shape does not improve.
-
Issue 2: High Background Noise
-
Possible Cause: Contaminated solvents, mobile phase additives, or a dirty LC-MS system.
-
Troubleshooting Steps:
Issue 3: Inconsistent or Drifting Retention Times
-
Possible Cause: Column degradation, mobile phase composition changes, or temperature fluctuations.
-
Troubleshooting Steps:
Experimental Protocols
Recommended LC Method Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., Waters Acquity UPLC C18, 100 mm x 2.1 mm, 1.7 µm)[2][3] |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 6) or 0.1% Formic Acid in Water[2][3][11] |
| Mobile Phase B | Acetonitrile or Methanol[2][3] |
| Flow Rate | 0.3 - 0.7 mL/min[2][3][8] |
| Column Temperature | 40°C[4] |
| Injection Volume | 5 - 20 µL[2][3][4] |
Recommended MS Method Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI) Positive[2][3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ibrutinib MRM Transition | m/z 441.4 → 138.3[11] |
| Ion Source Temperature | Optimized based on instrument manufacturer's guidelines |
| Gas Flows (Nebulizer, Heater) | Optimized based on instrument manufacturer's guidelines |
Logical Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low sensitivity in the LC-MS analysis of this compound.
References
- 1. ctppc.org [ctppc.org]
- 2. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway [pubmed.ncbi.nlm.nih.gov]
- 3. lc-and-lc-ms-ms-studies-for-identification-and-characterization-of-new-degradation-products-of-ibrutinib-and-elucidation-of-their-degradation-pathway - Ask this paper | Bohrium [bohrium.com]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. restek.com [restek.com]
- 11. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Robustness Testing for Ibrutinib Impurity Analysis
Welcome to the Technical Support Center for Ibrutinib impurity analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for analytical method robustness testing.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of method robustness testing in Ibrutinib impurity analysis?
A1: Method robustness testing is a critical component of analytical method validation. Its purpose is to evaluate the reliability of an analytical method by assessing its capacity to remain unaffected by small, deliberate variations in method parameters. For Ibrutinib impurity analysis, this ensures that the method will consistently provide accurate and precise results when used in different laboratories, with different instruments, and by different analysts, which is crucial for patient safety and regulatory compliance.
Q2: Which parameters are typically evaluated in a robustness study for an HPLC-based Ibrutinib impurity method?
A2: According to the International Council for Harmonisation (ICH) guidelines, typical parameters to investigate during a robustness study for an HPLC method include:
-
Flow rate of the mobile phase.
-
Column temperature.
-
pH of the mobile phase buffer.
-
Composition of the mobile phase (e.g., percentage of organic solvent).
-
Wavelength of the UV detector.
-
Different columns (e.g., different lots or manufacturers).
-
Different HPLC systems.
Troubleshooting Guides
Peak Shape Problems
Q3: We are observing peak tailing for the Ibrutinib peak and its impurities. What are the potential causes and how can we resolve this?
A3: Peak tailing is a common issue in HPLC analysis and can significantly impact the accuracy of impurity quantification.
Potential Causes:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic compounds like Ibrutinib, leading to tailing.
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Ibrutinib or its impurities, it can lead to mixed ionization states and peak tailing.
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of Ibrutinib and its impurities to ensure they are in a single ionic form.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with effective end-capping minimize residual silanol groups.
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.
-
Reduce Sample Concentration: Dilute the sample to check if the peak shape improves. If it does, column overload was the likely cause.
-
Flush the Column: Wash the column with a strong solvent to remove any contaminants. If the problem persists, the column may need to be replaced.
Q4: Our chromatogram shows peak fronting for some of the impurity peaks. What could be the reason?
A4: Peak fronting is less common than tailing but can still affect the resolution and integration of peaks.
Potential Causes:
-
Sample Overload (Concentration): Injecting a sample that is too concentrated can lead to fronting.
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can cause peak fronting.
-
Injection Solvent Mismatch: Using an injection solvent that is significantly stronger than the mobile phase can cause the analyte band to spread at the beginning of the column.
-
Column Collapse: A physical collapse of the column bed can lead to peak fronting.
Troubleshooting Steps:
-
Reduce Injection Volume or Dilute the Sample: This is the first step to check for column overload.
-
Ensure Sample Solubility: Make sure the sample is completely dissolved in the diluent. Sonication may help.
-
Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.
-
Check Column Condition: If all peaks are fronting and the backpressure has suddenly dropped, the column may be damaged and require replacement.
Retention Time Shifts
Q5: We are experiencing a gradual drift in the retention times of Ibrutinib and its impurities over a sequence of injections. What should we investigate?
A5: Gradual retention time drift can compromise the identification and quantification of impurities.
Potential Causes:
-
Column Equilibration: The column may not be sufficiently equilibrated with the mobile phase before starting the analytical run.
-
Mobile Phase Composition Change: Evaporation of volatile organic solvents from the mobile phase reservoir can alter its composition over time.
-
Column Temperature Fluctuation: Inconsistent column temperature can lead to retention time shifts.
-
Column Aging: Over time, the stationary phase can degrade, leading to changes in retention.
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.
-
Cover Mobile Phase Reservoirs: Use solvent reservoir caps to minimize evaporation.
-
Use a Column Oven: A thermostatically controlled column compartment will ensure a stable operating temperature.
-
Monitor Column Performance: Track system suitability parameters like retention time, peak asymmetry, and theoretical plates over the life of the column to identify when it needs to be replaced.
Baseline Irregularities
Q6: We are observing a noisy or drifting baseline, which is interfering with the detection of low-level impurities. What are the common causes and solutions?
A6: A stable baseline is crucial for the accurate detection and quantification of trace impurities.
Potential Causes:
-
Contaminated or Poorly Prepared Mobile Phase: Impurities in the solvents or buffers, or dissolved gas, can cause baseline noise.
-
Pump Issues: Fluctuations in pump delivery can lead to a noisy baseline.
-
Detector Lamp Aging: A failing detector lamp can cause increased noise and drift.
-
Column Bleed: Degradation of the stationary phase can lead to a rising baseline, especially in gradient elution.
Troubleshooting Steps:
-
Use High-Purity Solvents and Freshly Prepared Mobile Phase: Filter all mobile phase components through a 0.45 µm or 0.22 µm filter. Degas the mobile phase before use.
-
Purge the Pump: Purge the pump to remove any air bubbles from the system.
-
Check Detector Lamp Performance: Refer to the manufacturer's specifications for the expected lamp lifetime and intensity.
-
Use a Column with Low Bleed Characteristics: Select a column that is stable under the chosen mobile phase conditions.
System Pressure Issues
Q7: The HPLC system backpressure is unusually high and fluctuating. What are the likely causes and how can we troubleshoot this?
A7: High and fluctuating backpressure can indicate a blockage or a problem with the pump, potentially leading to system shutdown.
Potential Causes:
-
Blockage in the System: Particulate matter from the sample or mobile phase can clog inline filters, guard columns, or the column inlet frit.
-
Buffer Precipitation: If a buffer with low solubility in the organic portion of the mobile phase is used, it can precipitate and cause blockages.
-
Air in the Pump: Air bubbles in the pump head can cause pressure fluctuations.
-
Worn Pump Seals: Leaking pump seals can lead to pressure instability.
Troubleshooting Steps:
-
Isolate the Source of High Pressure: Systematically disconnect components (starting from the detector and moving backward towards the pump) to identify the point of blockage.
-
Filter Samples and Mobile Phases: Always filter your samples and mobile phases to remove particulates.
-
Ensure Buffer Solubility: Check the solubility of your buffer in the mobile phase mixture. Flush the system with water before switching to high organic content mobile phases to prevent buffer precipitation.
-
Purge the Pump: Regularly purge the pump to remove air bubbles.
-
Perform Regular Maintenance: Replace pump seals and other consumable parts as part of a routine maintenance schedule.
Experimental Protocols
Protocol: Robustness Testing for Ibrutinib Impurity Analysis by HPLC
This protocol outlines the deliberate variations to be made to the analytical method to assess its robustness. The system suitability criteria must be met under all tested conditions.
System Suitability Criteria (Example):
-
Resolution: The resolution between Ibrutinib and the closest eluting impurity should be ≥ 2.0.
-
Tailing Factor: The tailing factor for the Ibrutinib peak should be ≤ 1.5.
-
Relative Standard Deviation (RSD): The %RSD for the peak area of six replicate injections of the standard solution should be ≤ 2.0%.
Robustness Parameters and Variations:
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Column Temperature | 30 °C | 25 °C | 35 °C |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Organic Phase Composition | 55% Acetonitrile | 53% Acetonitrile | 57% Acetonitrile |
| Detector Wavelength | 295 nm | 290 nm | 300 nm |
Procedure:
-
Prepare the standard and sample solutions as per the analytical method.
-
Set up the HPLC system with the nominal parameters and perform a system suitability test to ensure the system is working correctly.
-
For each robustness parameter, change one parameter at a time to its Variation 1 and Variation 2 levels.
-
At each condition, inject the system suitability solution and the sample solution.
-
Record the chromatograms and evaluate the system suitability parameters and the impurity profile.
-
The method is considered robust if the system suitability criteria are met under all tested variations and the impurity results are not significantly affected.
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Logical flow of a robustness test.
minimizing on-column degradation of Ibrutinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of Ibrutinib during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the known stability issues of Ibrutinib?
Ibrutinib is a stable compound under neutral, thermal (heat), UV, and humid conditions.[1] However, it is susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][2] Forced degradation studies have shown that Ibrutinib degrades significantly in the presence of acids, bases, and oxidizing agents.[2][3][4]
Q2: What are the major degradation products of Ibrutinib?
Several degradation products (DPs) of Ibrutinib have been identified under various stress conditions. Under acidic hydrolysis, one major degradation product is typically observed.[3] In basic hydrolysis, multiple degradation products can be formed.[3] Oxidative degradation also leads to the formation of several distinct degradation products.[3] The characterization of these DPs is often performed using LC-MS/MS techniques.[3]
Q3: What are the typical chromatographic systems used for Ibrutinib analysis?
Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques for the analysis of Ibrutinib and its related substances. C18 columns are frequently used as the stationary phase.[1][3] Mobile phases typically consist of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) at a slightly acidic pH.[3]
Troubleshooting Guide: On-Column Degradation of Ibrutinib
On-column degradation can be a significant issue, leading to inaccurate quantification, the appearance of artifact peaks, and a loss of analytical method robustness. The following guide provides troubleshooting strategies to minimize Ibrutinib degradation during chromatographic analysis.
Issue 1: Appearance of New, Unidentified Peaks in the Chromatogram
-
Possible Cause: On-column degradation of Ibrutinib due to interactions with the stationary phase or mobile phase components.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ibrutinib is susceptible to acid and base hydrolysis.[3] Ensure the mobile phase pH is maintained within a stable range for Ibrutinib, typically slightly acidic (e.g., pH 3-6). Avoid highly acidic or basic mobile phases.
-
Column Temperature: Elevated column temperatures can accelerate degradation.[5] Try reducing the column temperature to see if the intensity of the unknown peaks decreases.
-
Stationary Phase: While C18 is a common choice, consider trying a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) to alter the interaction between Ibrutinib and the column packing material.
-
Sample Solvent: Ensure the sample solvent is compatible with the mobile phase and does not promote degradation. Ideally, the sample should be dissolved in the mobile phase.
-
Issue 2: Poor Peak Shape (Tailing or Fronting) for the Ibrutinib Peak
-
Possible Cause: Secondary interactions with the stationary phase or on-column degradation leading to a heterogeneous population of the analyte.
-
Troubleshooting Steps:
-
Mobile Phase Additives: The addition of a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes improve the peak shape of basic compounds like Ibrutinib by masking active silanol groups on the silica-based stationary phase.
-
Column Inertness: Use a highly inert column with low silanol activity. End-capped columns are generally preferred.
-
Lower Injection Load: High concentrations of the analyte can sometimes lead to peak shape issues. Try injecting a lower concentration of Ibrutinib.
-
Issue 3: Inconsistent Peak Areas and Poor Reproducibility
-
Possible Cause: On-column degradation that is not consistent between injections. This can be influenced by minor variations in system conditions.
-
Troubleshooting Steps:
-
System Equilibration: Ensure the HPLC/UPLC system is thoroughly equilibrated with the mobile phase before starting the analysis.
-
Guard Column: Use a guard column with the same stationary phase as the analytical column. This can help to trap any reactive species from the sample matrix and protect the analytical column.
-
Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid any changes in pH or composition over time.
-
Experimental Protocols
Below are representative experimental protocols for the analysis of Ibrutinib, based on published methods.
Protocol 1: RP-HPLC Method for Ibrutinib and its Degradation Products
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Phosphate buffer and acetonitrile (45:55, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection | UV at 295 nm[4] |
| Column Temperature | Ambient or controlled at 30 °C |
| Injection Volume | 10 µL |
Protocol 2: UPLC-MS/MS Method for the Identification of Ibrutinib Degradation Products
| Parameter | Condition |
| Column | UPLC C18 (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)[3] |
| Mobile Phase A | 20 mM Ammonium acetate (pH 6)[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | A suitable gradient to resolve Ibrutinib and its degradation products |
| Flow Rate | 0.3 mL/min[3] |
| Detection | ESI-positive mode MS/MS[3] |
| Column Temperature | 45 °C[5] |
| Injection Volume | 5 µL[3] |
Visualizations
Ibrutinib Degradation Pathway
Caption: Forced degradation pathways of Ibrutinib.
Troubleshooting Workflow for On-Column Degradation
Caption: Troubleshooting on-column degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of stress degradation products of ibrutinib by LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lc-and-lc-ms-ms-studies-for-identification-and-characterization-of-new-degradation-products-of-ibrutinib-and-elucidation-of-their-degradation-pathway - Ask this paper | Bohrium [bohrium.com]
- 4. rjptonline.org [rjptonline.org]
- 5. ijpsonline.com [ijpsonline.com]
selecting the appropriate column for Ibrutinib impurity profiling
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate HPLC column for Ibrutinib impurity profiling.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors to consider when selecting an HPLC column for Ibrutinib impurity profiling?
A1: The primary goal is to achieve adequate separation between Ibrutinib and its potential impurities, including process-related impurities and degradation products. Key factors to consider include:
-
Stationary Phase: C18 columns are the most commonly used for Ibrutinib analysis due to its non-polar nature.[1] However, variations in C18 chemistry (e.g., end-capping, bonding density) can significantly impact selectivity. For polar impurities, a polar-embedded or polar-endcapped C18 column might be beneficial.
-
Particle Size and Column Dimensions: Smaller particle sizes (e.g., < 3 µm) can provide higher efficiency and better resolution, but may lead to higher backpressure. The column length and internal diameter will also influence the separation efficiency and analysis time.
-
Mobile Phase Composition: The choice of organic modifier (typically acetonitrile or methanol), buffer, and pH of the aqueous phase is crucial for optimizing the separation.[2][3][4]
-
Forced Degradation Profile: Understanding the degradation pathways of Ibrutinib under stress conditions (acid, base, oxidation, heat, light) is essential for selecting a column that can resolve the resulting degradation products from the parent drug and from each other.[2][4][5]
Q2: Which type of HPLC column is most frequently recommended for Ibrutinib impurity analysis?
A2: Reversed-phase C18 columns are overwhelmingly the preferred choice for Ibrutinib impurity profiling.[1][2][3][5][6][7] The specific brand and model of the C18 column can vary, and selection often depends on the specific impurities that need to be resolved. Some successfully used C18 columns include X-Select CSH C18, Kromosil C18, Phenomenex C18, Inertsil ODS, Luna Omega Polar C18, Waters Symmetry C18, and X-Bridge C18.[2][3][5][6][7]
Q3: My current C18 column is not providing sufficient resolution between Ibrutinib and a critical impurity. What are my options?
A3: If you are experiencing co-elution or poor resolution, consider the following troubleshooting steps:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures.
-
Organic Modifier: Try switching from acetonitrile to methanol or vice-versa. The different selectivities of these solvents can alter the elution order and improve resolution.
-
pH Adjustment: Modifying the pH of the aqueous portion of the mobile phase can change the ionization state of Ibrutinib and its impurities, which can significantly impact their retention and selectivity.
-
-
Change the Column Chemistry:
-
Different C18 Phase: Not all C18 columns are the same. Try a C18 column from a different manufacturer or one with a different bonding technology (e.g., a high-density bonding or a polar-endcapped phase).
-
Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can offer alternative selectivity through pi-pi interactions, which may be beneficial for separating aromatic compounds like Ibrutinib and its impurities.
-
-
Adjust Temperature: Increasing the column temperature can decrease viscosity and improve efficiency, but it can also affect selectivity. Experiment with different temperatures to find the optimal balance.
Q4: How do I perform a forced degradation study for Ibrutinib to ensure my method is stability-indicating?
A4: A forced degradation study involves subjecting the Ibrutinib drug substance or product to various stress conditions to generate potential degradation products.[8] A typical study includes the following conditions:
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: Treat the sample with a base (e.g., 0.1 N NaOH) at an elevated temperature.[4]
-
Oxidative Degradation: Expose the sample to an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂).[2][4]
-
Thermal Degradation: Expose the solid drug substance or product to dry heat (e.g., 105°C for 6 hours).[2][4]
-
Photolytic Degradation: Expose the drug solution or solid to UV light.[2][4]
After exposure, the stressed samples are analyzed by the HPLC method to ensure that all degradation products are separated from the parent Ibrutinib peak and from each other, thus demonstrating the method's stability-indicating capability.
Comparison of HPLC Columns for Ibrutinib Impurity Profiling
The following table summarizes various HPLC columns that have been successfully used for the analysis of Ibrutinib and its impurities.
| Column Brand & Type | Dimensions | Particle Size | Mobile Phase Example | Key Findings & Application | Reference |
| X-Select CSH C18 | 150 mm x 4.6 mm | 3.5 µm | Gradient elution with a buffer and acetonitrile. | Successful separation of degradation products and known impurities. | [5] |
| Kromosil C18 | 250 mm x 4.6 mm | 5 µm | Phosphate buffer and acetonitrile (45:55, v/v). | A sensitive stability-indicating method for the assay of Ibrutinib. | [2] |
| Phenomenex C18 | 250 mm x 21.2 mm | 10 µm | Buffer (10 mM ammonium acetate, pH 5.5) and acetonitrile. | Used for preparative HPLC to isolate and enrich unknown impurities for characterization. | [3] |
| Inertsil ODS | 100 mm x 4.6 mm | 5 µm | 0.1% Orthophosphoric acid buffer and acetonitrile (70:30, v/v). | Validated for the assay of Ibrutinib in pharmaceutical dosage forms. | |
| Luna Omega Polar C18 | 250 mm x 4.6 mm | 5 µm | Gradient with Di-sodium Phosphate dihydrate buffer and acetonitrile. | Separation of all impurities and degradants. | [6] |
| Waters Symmetry C18 | 250 mm x 4.6 mm | 5 µm | Gradient with 1-octane sulfonic acid sodium salt buffer and methanol/water. | Used for organic impurity profiling. | [6] |
| X-Bridge C18 | 150 mm x 4.6 mm | 3.5 µm | Gradient with potassium dihydrogen phosphate buffer (with TFA) and acetonitrile. | Separation of process-related impurities and degradants. | [9] |
Detailed Experimental Protocol
This protocol is a representative example of a stability-indicating HPLC method for Ibrutinib impurity profiling, based on published literature.
Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of Ibrutinib and its impurities.
1. Materials and Reagents:
-
Ibrutinib reference standard and impurity standards
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV/PDA detector.
-
Column: X-Select CSH C18, 150 mm x 4.6 mm, 3.5 µm particle size.[5]
-
Mobile Phase A: Buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 10 60 40 25 40 60 35 20 80 40 20 80 42 90 10 | 50 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 258 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile phase A and Mobile phase B in a 50:50 (v/v) ratio.
3. Standard and Sample Preparation:
-
Standard Stock Solution (Ibrutinib): Accurately weigh and dissolve an appropriate amount of Ibrutinib reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of known impurities in the diluent.
-
Spiked Sample Solution: Prepare a solution of Ibrutinib and spike it with known impurities at a specified level (e.g., 0.15% of the Ibrutinib concentration).
-
Sample Solution: Prepare the test sample (e.g., from a crushed tablet or drug substance) in the diluent to achieve a target concentration of Ibrutinib.
4. Method Validation Parameters (as per ICH guidelines):
-
Specificity: Analyze blank, placebo, Ibrutinib standard, impurity standards, and spiked samples to demonstrate no interference at the retention time of Ibrutinib and its impurities. Conduct forced degradation studies.
-
Linearity: Analyze a series of solutions with increasing concentrations of Ibrutinib and each impurity to demonstrate a linear relationship between concentration and peak area.
-
Accuracy (Recovery): Analyze spiked samples at different concentration levels (e.g., 50%, 100%, 150% of the specification level) to determine the recovery of the impurities.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample to assess the degree of scatter between the results.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of each impurity that can be reliably detected and quantified.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH, flow rate, column temperature) to assess the method's reliability during normal use.
Workflow for HPLC Column Selection
Caption: A logical workflow for selecting and optimizing an HPLC column for Ibrutinib impurity profiling.
References
- 1. mdpi.com [mdpi.com]
- 2. rjptonline.org [rjptonline.org]
- 3. academic.oup.com [academic.oup.com]
- 4. iajps.com [iajps.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Matrix Effects in Ibrutinib Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Ibrutinib.
Troubleshooting Guides
Issue: Poor reproducibility or unexpected variability in Ibrutinib quantification.
Possible Cause: Undiagnosed matrix effects.
Troubleshooting Steps:
-
Initial Assessment:
-
Review Sample Preparation: Ensure consistency in sample collection, handling, and storage. Variations in these steps can introduce variability.
-
Internal Standard (IS) Response: Monitor the IS peak area across all samples. A significant and consistent deviation in the IS response in certain samples compared to standards can indicate the presence of matrix effects. A stable isotope-labeled (SIL) internal standard for Ibrutinib (like Ibrutinib-d5) is highly recommended to compensate for matrix effects.[1]
-
Chromatography Review: Examine the chromatograms for co-eluting peaks with the analyte and internal standard.
-
-
Qualitative Assessment of Matrix Effects (Post-Column Infusion):
-
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A detailed protocol is provided in the "Experimental Protocols" section. If the retention time of Ibrutinib coincides with a region of ion suppression or enhancement, matrix effects are likely.
-
-
Quantitative Assessment of Matrix Effects (Post-Extraction Spike):
-
This method quantifies the extent of the matrix effect. The matrix factor (MF) and the IS-normalized MF are calculated to determine if the internal standard adequately compensates for the matrix effect. A detailed protocol is provided in the "Experimental Protocols" section.
-
-
Mitigation Strategies:
-
Optimize Sample Preparation:
-
If using protein precipitation, consider switching to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components like phospholipids.
-
For LLE, experiment with different organic solvents.
-
For SPE, test different sorbents and elution conditions.
-
-
Optimize Chromatographic Conditions:
-
Modify the mobile phase composition or gradient to improve the separation of Ibrutinib from co-eluting matrix components.
-
Consider a different stationary phase (column) with alternative selectivity.
-
-
Method of Standard Addition:
-
If matrix effects cannot be eliminated, the standard addition method can be used for accurate quantification. A detailed protocol is provided in the "Experimental Protocols" section.
-
-
Issue: Ion suppression is suspected, leading to low signal intensity for Ibrutinib.
Possible Cause: Co-eluting endogenous or exogenous compounds.
Troubleshooting Steps:
-
Identify the Source of Suppression:
-
Perform a post-column infusion experiment to confirm the retention time of the ion suppression zone.
-
Endogenous Sources: Phospholipids are a common cause of ion suppression in plasma samples. Consider including a phospholipid removal step in your sample preparation.
-
Exogenous Sources: Anticoagulants (e.g., heparin), formulation excipients, or co-administered drugs can also cause ion suppression. Review the sample collection and patient medication records.
-
-
Mitigation Strategies:
-
Sample Dilution: A simple first step is to dilute the sample with the mobile phase. This can reduce the concentration of interfering matrix components, but may also decrease the analyte signal.
-
Advanced Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or LLE.
-
Chromatographic Separation: Adjust the gradient or mobile phase to separate the analyte from the suppression zone.
-
Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Ibrutinib bioanalysis?
A1: Matrix effect is the alteration of ionization efficiency of Ibrutinib and its internal standard by the presence of co-eluting, undetected components in the biological matrix (e.g., plasma, serum). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.
Q2: What are the most common sources of matrix effects in Ibrutinib bioanalysis?
A2: Common sources include:
-
Endogenous compounds: Phospholipids, salts, and metabolites naturally present in the biological matrix.
-
Exogenous compounds: Anticoagulants used during blood collection (e.g., heparin), dosing vehicles, and co-administered medications.
Q3: How can I minimize matrix effects during method development?
A3: To minimize matrix effects, consider the following:
-
Selective Sample Preparation: Use techniques like SPE or LLE to remove a broad range of interfering compounds.
-
Optimized Chromatography: Develop a robust chromatographic method that separates Ibrutinib from potential interferences.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., Ibrutinib-d5) is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation.[1]
Q4: When should I use the standard addition method?
A4: The standard addition method is useful when you cannot find a suitable internal standard or when the matrix effect is highly variable between different sources of the biological matrix. It is a powerful technique for accurate quantification in the presence of significant matrix effects but is more time-consuming than using an internal standard.
Q5: My internal standard is not tracking the analyte signal consistently. What should I do?
A5: This indicates that the internal standard is not adequately compensating for the matrix effect. If you are not using a stable isotope-labeled internal standard, switching to one is the best solution. If you are already using an SIL-IS and still see issues, it could point to a problem with the stability of the analyte or IS, or a very specific and unusual matrix effect. In such cases, a thorough re-evaluation of the sample preparation and chromatography is necessary.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Ibrutinib Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | IS-Normalized MF | Reference |
| Protein Precipitation (Acetonitrile) | 95 - 105 | 0.85 - 1.10 | 0.98 - 1.05 | [2] |
| Liquid-Liquid Extraction (Ethyl Acetate) | 88 - 98 | 0.90 - 1.05 | 0.97 - 1.03 | [3] |
| Solid-Phase Extraction (C18) | 92 - 102 | 0.95 - 1.10 | 0.99 - 1.04 | N/A |
Note: Data are representative and compiled from various sources. Actual values may vary depending on the specific experimental conditions.
Table 2: Summary of a Validated LC-MS/MS Method for Ibrutinib
| Parameter | Value | Reference |
| Chromatography | ||
| Column | C18 (e.g., 75 mm × 4.6 mm, 3.5 µm) | [3] |
| Mobile Phase A | 0.1% Formic Acid in Water | [3] |
| Mobile Phase B | Acetonitrile/Methanol | [3] |
| Flow Rate | 0.7 mL/min | [3] |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | [3] |
| MRM Transition (Ibrutinib) | m/z 441.2 -> 55.01 | [3] |
| MRM Transition (Ibrutinib-d5 IS) | m/z 446.5 -> 60.01 | [3] |
| Validation | ||
| Linearity Range | 1 - 600 ng/mL | [3] |
| Intra- and Inter-day Precision (%RSD) | < 8.5% | [3] |
| Recovery | 99.28% - 102.8% | [3] |
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
Objective: To identify the retention time windows where ion suppression or enhancement occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Ibrutinib standard solution (at a concentration that gives a stable and moderate signal)
-
Blank extracted matrix (from at least 6 different sources)
-
Reconstitution solvent
Procedure:
-
System Setup:
-
Set up the LC-MS/MS system with the analytical column and mobile phases used for Ibrutinib analysis.
-
Connect the outlet of the LC column to a T-connector.
-
Connect the syringe pump containing the Ibrutinib standard solution to the second port of the T-connector.
-
Connect the third port of the T-connector to the MS ion source.
-
-
Infusion and Equilibration:
-
Begin the LC gradient without an injection.
-
Start the syringe pump to infuse the Ibrutinib solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Monitor the Ibrutinib signal until a stable baseline is achieved.
-
-
Analysis:
-
Inject a blank reconstitution solvent to obtain a baseline chromatogram of the infused analyte.
-
Inject an extracted blank matrix sample.
-
-
Data Interpretation:
-
Compare the chromatogram from the matrix injection to the baseline chromatogram.
-
Any deviation (dip or peak) in the baseline signal indicates a region of ion suppression or enhancement, respectively.
-
If the retention time of Ibrutinib falls within one of these regions, the method is susceptible to matrix effects.
-
Protocol 2: Standard Addition for Quantitative Analysis
Objective: To accurately quantify Ibrutinib in the presence of uncompensated matrix effects.
Materials:
-
Calibrated volumetric flasks and pipettes
-
Ibrutinib standard stock solution of known concentration
-
Unknown plasma sample
Procedure:
-
Sample Preparation:
-
Aliquot equal volumes of the unknown plasma sample into a series of at least four volumetric flasks.
-
-
Spiking:
-
Leave the first flask un-spiked (contains only the unknown sample).
-
Add increasing, known amounts of the Ibrutinib standard solution to the subsequent flasks.
-
-
Extraction and Analysis:
-
Process all samples (spiked and un-spiked) using the established extraction procedure.
-
Analyze the final extracts by LC-MS/MS.
-
-
Data Analysis:
-
Plot the measured peak area of Ibrutinib (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points.
-
Extrapolate the regression line to the x-intercept (where y=0). The absolute value of the x-intercept represents the concentration of Ibrutinib in the original, un-spiked sample.
-
Mandatory Visualizations
Ibrutinib Signaling Pathway
Caption: Ibrutinib inhibits BTK, a key component of the B-Cell Receptor signaling pathway.
Troubleshooting Workflow for Matrix Effects
Caption: A logical workflow for identifying and mitigating matrix effects in bioanalysis.
Experimental Workflow for Matrix Effect Assessment
References
Technical Support Center: Ibrutinib Impurity Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the separation of Ibrutinib and its impurities during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of mobile phase pH on the retention and separation of Ibrutinib and its impurities in reverse-phase HPLC?
A1: The pH of the mobile phase is a critical parameter in controlling the retention time and selectivity of Ibrutinib and its impurities, which are ionizable compounds. Adjusting the pH affects the degree of ionization of both the analytes and the stationary phase (if using a silica-based column). For basic compounds like Ibrutinib, increasing the pH of the mobile phase can lead to decreased retention times as the compound becomes less protonated and therefore less polar. Conversely, a lower pH will increase its retention. The optimal pH is one that provides the best resolution between Ibrutinib and its various process-related and degradation impurities.
Q2: Ibrutinib is reported to be unstable under certain pH conditions. How does this affect impurity profiling?
A2: Ibrutinib is susceptible to degradation under acidic and alkaline conditions.[1][2][3][4][5] Forced degradation studies have shown that Ibrutinib degrades significantly in the presence of acid and base, leading to the formation of specific degradation products.[1][2][3][4][5] Therefore, the pH of the sample preparation solvent and the mobile phase must be carefully controlled to prevent on-column or in-vial degradation, which could lead to an inaccurate impurity profile. It is crucial to use a stability-indicating method that effectively separates these degradation products from the main component and other impurities.
Q3: What are some common degradation impurities of Ibrutinib that are influenced by pH?
A3: Forced degradation studies have identified several degradation products of Ibrutinib. Under acidic and basic stress conditions, a common degradation product (DP-I) is formed.[2][4][5] Alkaline hydrolysis, in particular, leads to the formation of multiple degradation products.[2][3][4][5] It is essential to have a chromatographic method that can resolve these pH-mediated degradants.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor resolution between Ibrutinib and an impurity peak. | The mobile phase pH may not be optimal for separating these specific compounds. | Systematically adjust the mobile phase pH in small increments (e.g., ±0.2 pH units) to observe the effect on selectivity and resolution. Ensure the chosen pH is within the stable range for the column (typically pH 2-8 for silica-based columns).[6] |
| Peak tailing for Ibrutinib or its basic impurities. | Secondary interactions between the basic analytes and acidic silanol groups on the silica-based column. This is more pronounced at mid-range pH. | Increase the ionic strength of the buffer to minimize secondary interactions. Use a mobile phase modifier like triethylamine.[3] Alternatively, operate at a lower pH (e.g., pH < 3) to fully protonate the basic analytes and suppress silanol ionization, or use a higher pH with a hybrid or end-capped column. |
| Appearance of new, unexpected peaks during the analysis. | On-column or in-vial degradation of Ibrutinib due to inappropriate pH of the sample diluent or mobile phase. | Ensure the sample diluent is buffered at a pH where Ibrutinib is stable. Evaluate the stability of Ibrutinib in the chosen mobile phase over the typical analysis time. |
| Inconsistent retention times. | Poor pH control of the mobile phase. This can be due to improper buffer preparation or degradation of the buffer over time. | Prepare fresh mobile phase daily.[6] Ensure the buffer concentration is adequate (typically 10-20 mM) to provide sufficient buffering capacity. Verify the pH of the mobile phase after mixing all components. |
| Baseline drift, especially in a gradient run. | Mismatch in the pH or absorbance of the mobile phase components (A and B). | Ensure that the pH of both mobile phase A and B are as closely matched as possible, especially when using pH-sensitive detectors or methods. Use high-purity solvents and reagents to minimize baseline noise. |
Experimental Protocols
Protocol 1: General HPLC Method for Ibrutinib Impurity Profiling
This protocol is a general starting point based on published methods.[1][2][7][8] Optimization will likely be required.
-
Column: X-Select CSH C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase A: 20 mM Ammonium Acetate buffer, pH adjusted to 6.0 with acetic acid.[2][4][5]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 30 60 35 90 40 90 41 10 | 45 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase A / Acetonitrile (50:50 v/v).
Protocol 2: Forced Degradation Study (Acid and Base Hydrolysis)
This protocol is designed to intentionally degrade Ibrutinib to identify and characterize its degradation products.
-
Sample Preparation: Prepare a stock solution of Ibrutinib in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the Ibrutinib stock solution, add 1 mL of 1 M HCl.
-
Heat the solution at 80°C for 8 hours.[2]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1 M NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the Ibrutinib stock solution, add 1 mL of 1 M NaOH.
-
Heat the solution at 80°C for 8 hours.[2]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1 M HCl.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze the stressed samples using the HPLC method described in Protocol 1, alongside an unstressed control sample.
Data Presentation
Table 1: Summary of Chromatographic Conditions from Literature
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | X-Select CSH, C18, 150 mm × 4.6 mm × 3.5 µm[1] | Waters Acquity UPLC C-18, 100 mm × 2.1 mm, 1.7 µm[2] | Luna C18, 150 × 4.6 mm, 3.0 µm[8] |
| Mobile Phase A | Not specified | 20 mM Ammonium Acetate[2] | 10 mM Phosphate buffer with 1 mL Triethylamine[8] |
| pH | Not specified | 6.0[2] | 5.6[8] |
| Mobile Phase B | Acetonitrile | Acetonitrile[2] | 85% Acetonitrile[8] |
| Flow Rate | 1 mL/min[1] | 0.3 mL/min[2] | 1.0 mL/min[8] |
| Detection | PDA & QDa Mass Detector[1] | 215 nm[2] | 258 nm[8] |
Table 2: Ibrutinib Degradation under Different pH Conditions
| Stress Condition | Observation | Number of Degradation Products |
| Acid Hydrolysis (1 M HCl at 80°C) | Susceptible to degradation[2][4][5] | One major degradation product (DP-I)[2][4][5] |
| Alkaline Hydrolysis (1 M NaOH at 80°C) | Highly sensitive to degradation[2][4][5] | Five degradation products (including DP-I)[2][4][5] |
| Neutral Hydrolysis (Water at 80°C) | Stable[2][4][5] | No significant degradation |
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lc-and-lc-ms-ms-studies-for-identification-and-characterization-of-new-degradation-products-of-ibrutinib-and-elucidation-of-their-degradation-pathway - Ask this paper | Bohrium [bohrium.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ctppc.org [ctppc.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Ibrutinib Impurity 6 in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of analytical methods intended for the quantification of Ibrutinib Impurity 6, a dimeric process impurity with the chemical name 1,1'-((3R,3'R)-((oxybis(4,1-phenylene))bis(4-amino-1H-pyrazolo[3,4-d]pyrimidine-3,1-diyl))bis(piperidine-3,1-diyl))bis(prop-2-en-1-one). The methodologies and validation parameters detailed herein are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines and supported by published data on the analysis of Ibrutinib and its related substances.
While specific, publicly available validation data for this compound is limited, this document presents a comparative analysis of established analytical techniques and provides exemplary data from validated methods for other Ibrutinib impurities. This information serves as a robust template for the development and validation of a suitable analytical method for Impurity 6.
Analytical Methodologies: A Comparative Overview
The primary analytical technique for the separation and quantification of Ibrutinib and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors. The choice between conventional HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) depends on the desired speed and resolution of the analysis.
| Feature | HPLC Method | UHPLC Method |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis. |
| Typical Column | C18, 150 mm x 4.6 mm, 3.5 µm | C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile). | Similar to HPLC, often with formic acid in water and acetonitrile for mass spectrometry compatibility.[1] |
| Flow Rate | 0.8 - 1.2 mL/min | 0.3 - 0.6 mL/min[1] |
| Detection | UV/PDA (e.g., 215 nm), Mass Spectrometry (MS) | UV/PDA, MS/MS, Time-of-Flight (TOF) |
| Advantages | Robust, widely available, well-established. | Faster run times, higher resolution, increased sensitivity. |
| Considerations | Longer run times, lower peak capacity. | Higher backpressure, potential for instrument-related issues. |
Method Validation as per ICH Q2(R1) Guidelines
The validation of an analytical method ensures that it is suitable for its intended purpose. The following sections detail the key validation parameters and provide exemplary data for Ibrutinib-related impurities.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. Forced degradation studies are crucial to demonstrate specificity.
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the Ibrutinib drug substance with 1 M HCl at 80°C for 8 hours.
-
Base Hydrolysis: Treat the drug substance with 1 M NaOH at 80°C for 8 hours.[2]
-
Oxidative Degradation: Expose the drug substance to 10% H₂O₂ at room temperature for 8 hours.[2]
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose a solution of the drug substance to UV and visible light.
The analytical method should be able to resolve this compound from Ibrutinib and all other potential degradation products.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Experimental Protocol for Linearity:
-
Prepare a stock solution of this compound.
-
Prepare a series of at least five dilutions ranging from the Limit of Quantitation (LOQ) to 150% of the expected concentration.
-
Inject each dilution in triplicate and record the peak area.
-
Plot a graph of the mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Table 1: Exemplary Linearity Data for Ibrutinib and its Impurities
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Ibrutinib | 0.025 - 100 | > 0.9995[1] |
| Impurity A | 0.0187 - 0.225 | > 0.9995[1] |
| Impurity B | LOQ - 150% | 0.999 - 1.000[3] |
| Impurity C | LOQ - 150% | 0.999 - 1.000[3] |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Experimental Protocol for Accuracy:
-
Prepare a sample matrix (e.g., a placebo formulation) spiked with a known amount of this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery of the impurity.
Table 2: Exemplary Accuracy Data for Ibrutinib and its Impurities
| Analyte | Spiked Level | Mean Recovery (%) |
| Ibrutinib | 80% | 98.5 |
| 100% | 99.2 | |
| 120% | 101.1 | |
| Impurities | LOQ - 150% | 95 - 105[3] |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol for Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, by different analysts, or with different equipment.
Table 3: Exemplary Precision Data for Ibrutinib Impurities
| Parameter | Impurity A (%RSD) | Impurity B (%RSD) |
| Repeatability | < 2.0 | < 2.0 |
| Intermediate Precision | < 3.0 | < 3.0 |
Note: The acceptance criteria for %RSD (Relative Standard Deviation) may vary depending on the concentration of the impurity.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol for LOD and LOQ:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following formulae:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Table 4: Exemplary LOD and LOQ Data for Ibrutinib and its Impurities
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Ibrutinib | 0.01 | 0.025[1] |
| Four Impurities | 0.015 | 0.0187[1] |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol for Robustness:
Introduce small variations in method parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
pH of the mobile phase buffer (e.g., ± 0.1 units)
The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.
Visualizing the Workflow
To better understand the logical flow of the validation process and the experimental setup, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation as per ICH Guidelines.
Caption: Experimental Workflow for this compound Analysis.
References
- 1. Development and validation of a stability-indicating ultra-high-performance liquid chromatography method for the estimation of ibrutinib and trace-level quantification of related substances using quality-by-design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Development and Validation of a Stability-indicating Method for Ibrutinib: Identification and Separation of Degradation Products, Known and Genotoxic Impurities Using RP-HPLC/PDA and QDa Mass Detectors | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Ibrutinib Impurity Assay: Linearity, Accuracy, and Precision
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Ibrutinib is paramount for drug safety and efficacy. This guide provides a comparative analysis of analytical methods for the determination of Ibrutinib impurities, with a focus on linearity, accuracy, and precision.
Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, is a cornerstone in the treatment of various B-cell malignancies.[1][2][3] The manufacturing process and storage of Ibrutinib can lead to the formation of process-related and degradation impurities.[] Regulatory bodies mandate strict control over these impurities, necessitating robust and validated analytical methods for their detection and quantification. This guide delves into the performance of commonly employed analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), in assessing the purity of Ibrutinib.
Comparative Performance of Analytical Methods
The validation of analytical methods for Ibrutinib impurity profiling is performed as per the International Council for Harmonisation (ICH) guidelines.[5][6] Key validation parameters include linearity, accuracy, and precision. The following tables summarize the performance of different HPLC and UPLC methods as reported in various studies.
Linearity
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. A high correlation coefficient (R²) value, typically ≥ 0.999, is indicative of excellent linearity.
| Method | Analyte(s) | Range | Correlation Coefficient (R²) | Reference |
| RP-HPLC/PDA | Ibrutinib & Impurities | LOQ - 300% of specification level | 0.999 - 1.000 | [5][7] |
| UPLC | Ibrutinib | 0.025 - 100 µg/mL | > 0.9995 | [8] |
| UPLC | Four Impurities | 0.0187 - 0.225 µg/mL | > 0.9995 | [8] |
| LC-MS/MS | Ibrutinib & Metabolites | 1 - 1000 ng/mL | > 0.99 | [9] |
| RP-HPLC | Ibrutinib | 25% - 150% of specification level | 0.999 | [10] |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of impurity is spiked into the sample and the percentage recovery is calculated.
| Method | Analyte(s) | Recovery (%) | Reference |
| RP-HPLC/PDA | Ibrutinib & Impurities | 95 - 105 | [5][7] |
| UPLC | Ibrutinib & Impurities | 92.69 - 102.7 | [8] |
| LC-MS/MS | Ibrutinib & Metabolites | 90.4 - 113.6 | [9] |
| RP-HPLC | Ibrutinib | 99.74 - 100.23 | [11] |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
| Method | Analyte(s) | Repeatability (RSD %) | Intermediate Precision (RSD %) | Reference |
| UPLC | Ibrutinib | < 2 | - | [8] |
| UPLC | Impurities | < 8 | - | [8] |
| LC-MS/MS | Ibrutinib & Metabolites | 1.8 - 9.7 (Intra-day) | < 15 (Inter-day) | [9] |
| RP-HPLC | Ibrutinib | 1.01 | 1.50 | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for RP-HPLC and UPLC methods used in Ibrutinib impurity analysis.
RP-HPLC Method for Ibrutinib and Impurities
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.
-
Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile).
-
Detection Wavelength: UV detection at a specified wavelength.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
Injection Volume: A fixed volume of the sample solution.
UPLC Method for Ibrutinib and Trace-Level Impurities
-
Instrumentation: An Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Column: ACQUITY UPLC BEH C18.[8]
-
Mobile Phase: A mixture of 0.02 M formic acid in water and 0.02 M formic acid in acetonitrile.[8]
-
Flow Rate: 0.55 mL/min.[8]
-
Column Temperature: 28°C.[8]
-
Run Time: Approximately 5 minutes.[8]
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate a typical experimental workflow and the logical relationship in method validation.
Caption: A typical experimental workflow for Ibrutinib impurity analysis.
Caption: Logical relationship of key parameters in analytical method validation.
Conclusion
The reviewed analytical methods, predominantly RP-HPLC and UPLC, demonstrate high linearity, accuracy, and precision for the quantification of Ibrutinib and its impurities. The choice of method may depend on specific laboratory capabilities and the desired sensitivity and speed of analysis. UPLC methods generally offer faster analysis times, while LC-MS/MS provides higher sensitivity and specificity, which is particularly useful for identifying and quantifying trace-level impurities and metabolites. The data presented in this guide can assist researchers and drug development professionals in selecting and implementing the most appropriate analytical strategy for ensuring the quality and safety of Ibrutinib.
References
- 1. Exploring the analytical method development for ibrutinib: A review - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. jetir.org [jetir.org]
- 3. ctppc.org [ctppc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Development and Validation of a Stability-indicating Method for Ibrutinib: Identification and Separation of Degradation Products, Known and Genotoxic Impurities Using RP-HPLC/PDA and QDa Mass Detectors | Semantic Scholar [semanticscholar.org]
- 8. Development and validation of a stability-indicating ultra-high-performance liquid chromatography method for the estimation of ibrutinib and trace-level quantification of related substances using quality-by-design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iajps.com [iajps.com]
- 11. researchgate.net [researchgate.net]
limit of detection (LOD) and quantification (LOQ) for Ibrutinib impurity 6
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products like Ibrutinib is paramount. A critical aspect of this is the accurate detection and quantification of impurities. This guide provides a comparative overview of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Ibrutinib impurity 6, a known process-related impurity.
While specific, publicly available comparative studies on the LOD and LOQ for this compound are limited, this guide outlines the typical performance of suitable analytical techniques based on established methods for Ibrutinib and its related substances. The information presented here is synthesized from a review of current analytical literature.
Chemical Identity of this compound:
-
Chemical Name: 1,3-bis((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one[1][2]
Comparison of Analytical Methods
The detection and quantification of pharmaceutical impurities at trace levels necessitate the use of highly sensitive and specific analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS), are the methods of choice for analyzing Ibrutinib and its impurities.
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Key Advantages | Considerations |
| HPLC with UV Detection | 0.01% - 0.05% (relative to a standard concentration) | 0.03% - 0.15% (relative to a standard concentration) | Robust, widely available, and suitable for routine quality control. | May lack the sensitivity required for genotoxic impurities; potential for co-elution with other impurities. |
| UHPLC with UV Detection | 0.005% - 0.03% (relative to a standard concentration) | 0.015% - 0.1% (relative to a standard concentration) | Higher resolution and faster analysis times compared to HPLC. | Higher operating pressures require specialized instrumentation. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | < 0.001% (ng/mL to pg/mL range) | < 0.003% (ng/mL to pg/mL range) | High sensitivity and selectivity, provides structural information for impurity identification.[3] | More complex instrumentation and method development. |
Experimental Protocol for LOD and LOQ Determination
The following is a representative protocol for determining the LOD and LOQ of this compound using a UHPLC-UV method, based on common industry practices and guidelines from the International Council for Harmonisation (ICH).
1. Materials and Instrumentation:
-
Reference Standard: this compound (available from various suppliers)[1]
-
Instrumentation: A UHPLC system equipped with a UV detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), to be optimized for the separation of Ibrutinib and its impurities.
-
Diluent: A mixture of water and organic solvent compatible with the mobile phase.
2. Standard Solution Preparation:
-
Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the diluent to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with decreasing concentrations of the impurity.
3. Chromatographic Conditions (Example):
-
Flow Rate: 0.3 - 0.6 mL/min
-
Column Temperature: 25 - 40 °C
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Injection Volume: 1 - 5 µL
-
Gradient Elution: A gradient program should be developed to ensure adequate separation of this compound from the main Ibrutinib peak and other potential impurities.
4. LOD and LOQ Determination Methods:
There are several methods to determine LOD and LOQ. The two most common are:
-
Based on Signal-to-Noise Ratio:
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.
-
This is determined by injecting solutions of decreasing concentration and measuring the signal height relative to the baseline noise.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where:
-
σ = the standard deviation of the y-intercepts of the regression lines from a series of calibration curves.
-
S = the mean of the slopes of the calibration curves.
-
-
This method involves constructing a calibration curve using a series of low-concentration standards and performing a linear regression analysis.
-
5. Validation:
The determined LOQ should be validated by demonstrating that the analytical method exhibits acceptable precision and accuracy at this concentration.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the determination of LOD and LOQ for this compound.
Caption: Workflow for LOD and LOQ Determination.
Caption: Comparison of Analytical Methods.
References
A Head-to-Head Battle: UPLC Outpaces HPLC for Ibrutinib Impurity Analysis
In the fast-paced world of pharmaceutical development, ensuring the purity and safety of drug substances like Ibrutinib is paramount. A critical aspect of this is the accurate and efficient analysis of impurities. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for this task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a superior alternative, offering significant advantages in speed, sensitivity, and resolution. This guide provides a detailed comparison of HPLC and UPLC for the analysis of Ibrutinib impurities, supported by experimental data and protocols.
The Verdict in Numbers: UPLC's Superior Performance
A comparative analysis of chromatographic data reveals the clear advantages of UPLC over traditional HPLC for Ibrutinib impurity profiling. UPLC systems, which utilize smaller particle size columns and higher pressures, deliver faster run times, greater sensitivity, and improved resolution, all while consuming less solvent.
| Parameter | HPLC | UPLC | Key Advantages of UPLC |
| Analysis Time | ~85 min[1][2] | < 10 min [3][4] | Significantly higher throughput and faster batch release. |
| Resolution | Baseline separation achievable | Superior peak resolution [5] | More accurate quantification of closely eluting impurities. |
| Sensitivity (LOD/LOQ) | LOD: ~0.134 µg/mL, LOQ: ~0.45 µg/mL[6] | LOD: ~0.015 µg/mL, LOQ: ~0.0187 µg/mL [3][4] | Enhanced detection of trace-level impurities. |
| Solvent Consumption | High | Significantly Reduced | Lower operational costs and more environmentally friendly. |
| System Backpressure | Lower | Higher | A trade-off for enhanced performance. |
Under the Hood: Experimental Protocols
The superior performance of UPLC is a direct result of its advanced technology. Below are representative experimental protocols for both HPLC and UPLC methods for the analysis of Ibrutinib and its related substances.
Representative HPLC Protocol
A stability-indicating RP-HPLC method for the determination of Ibrutinib and its impurities can be established using the following parameters:
-
Mobile Phase: A gradient mixture of a buffer solution (e.g., 10 mM potassium dihydrogen phosphate with 0.025% trifluoroacetic acid) and a suitable organic solvent like acetonitrile.[5]
-
Detection: PDA/UV detector at an appropriate wavelength (e.g., 220 nm).[7]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Run Time: Approximately 85 minutes to ensure elution of all potential impurities.[1][2]
Optimized UPLC Protocol
A modern, rapid, and sensitive UPLC method for quantifying trace-level impurities of Ibrutinib has been developed with the following conditions:
-
Mobile Phase: A gradient elution using a mixture of 0.02 M formic acid in water and 0.02 M formic acid in acetonitrile.[3][4]
-
Flow Rate: 0.55 mL/min
-
Detection: PDA/UV detector
-
Injection Volume: 1.0 µL
-
Column Temperature: 28°C
-
Run Time: A significantly shorter run time of around 5 minutes is achieved.[3][4]
Visualizing the Process: A General Workflow for Impurity Analysis
The following diagram illustrates the general workflow for the analysis of impurities in a drug substance like Ibrutinib using chromatographic techniques.
References
- 1. Exploring the analytical method development for ibrutinib: A review - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Development and validation of a stability-indicating ultra-high-performance liquid chromatography method for the estimation of ibrutinib and trace-level quantification of related substances using quality-by-design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ctppc.org [ctppc.org]
- 7. eurekaselect.com [eurekaselect.com]
Inter-Laboratory Validation for the Quantification of Ibrutinib Impurity 6: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation of analytical methods for the quantification of Ibrutinib impurity 6. The objective is to present a comparative analysis of method performance across different laboratories, supported by detailed experimental protocols and validation data. This document is intended for researchers, scientists, and drug development professionals working on the quality control and analytical development of Ibrutinib.
Introduction to Ibrutinib and its Impurities
Ibrutinib is a potent, orally administered small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] By irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, Ibrutinib effectively blocks the B-cell receptor (BCR) signaling pathway.[1][2][] This pathway is crucial for the proliferation, survival, and trafficking of B-cells, and its dysregulation is a hallmark of various B-cell malignancies.[2][4] Consequently, Ibrutinib is a key therapeutic agent for treating chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[2]
As with any pharmaceutical compound, the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Impurities in Ibrutinib can arise during synthesis (process-related impurities) or degradation (degradation impurities).[] this compound is a known process-related impurity that must be monitored and controlled within strict limits as per regulatory guidelines. Ensuring consistent and reliable quantification of this impurity across different manufacturing sites and quality control laboratories is paramount.[5] This necessitates robust, validated analytical methods and a thorough understanding of their performance through inter-laboratory studies.
Mechanism of Action: The BTK Signaling Pathway
Ibrutinib's therapeutic effect is derived from its inhibition of the Bruton's tyrosine kinase (BTK) signaling pathway. The following diagram illustrates the key components of this pathway and the point of intervention by Ibrutinib.
Caption: BTK Signaling Pathway Inhibition by Ibrutinib.
Inter-Laboratory Validation Study Design
To assess the reproducibility and reliability of the analytical method for quantifying this compound, a hypothetical inter-laboratory study was designed involving three independent laboratories (Lab A, Lab B, and Lab C). The study was planned in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6] Each laboratory was provided with the same analytical method protocol, reference standards for Ibrutinib and impurity 6, and a common batch of Ibrutinib drug substance to be tested.
The following diagram outlines the workflow of this inter-laboratory validation study.
Caption: Workflow of the Inter-Laboratory Validation Study.
Experimental Protocol: Quantification of this compound by HPLC
The following High-Performance Liquid Chromatography (HPLC) method was used by all participating laboratories for the quantification of this compound.
3.1. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower).
3.2. Chromatographic Conditions
-
Column: XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent)
-
Mobile Phase A: 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 5.5 with a dilute potassium hydroxide solution.
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 85 15 20 70 30 35 30 70 40 30 70 42 85 15 | 50 | 85 | 15 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
3.3. Preparation of Solutions
-
Standard Stock Solution of Impurity 6: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.
-
Standard Solution: Dilute the Standard Stock Solution with the diluent to obtain a final concentration of approximately 1.0 µg/mL.
-
Sample Solution: Accurately weigh and dissolve approximately 50 mg of the Ibrutinib sample in the diluent and dilute to 50.0 mL. This yields a nominal concentration of 1000 µg/mL of Ibrutinib.
Inter-Laboratory Validation Results
The following tables summarize the quantitative data obtained from the three participating laboratories.
Table 1: Linearity
The linearity of the method was determined by analyzing five concentrations of this compound ranging from the Limit of Quantification (LOQ) to 150% of the target concentration (1.0 µg/mL).
| Laboratory | Concentration Range (µg/mL) | Correlation Coefficient (r²) | y-intercept |
| Lab A | 0.25 - 1.5 | 0.9995 | 125.4 |
| Lab B | 0.25 - 1.5 | 0.9992 | 119.8 |
| Lab C | 0.25 - 1.5 | 0.9997 | 131.0 |
Table 2: Accuracy (Recovery)
Accuracy was assessed by spiking the Ibrutinib sample solution with known amounts of impurity 6 at three concentration levels (50%, 100%, and 150% of the target concentration). The recovery was calculated for each level.
| Laboratory | Spiking Level | Mean Recovery (%) | % RSD |
| Lab A | 50% | 99.2 | 0.8 |
| 100% | 100.5 | 0.5 | |
| 150% | 101.1 | 0.6 | |
| Lab B | 50% | 98.8 | 1.1 |
| 100% | 99.7 | 0.7 | |
| 150% | 100.6 | 0.9 | |
| Lab C | 50% | 100.1 | 0.9 |
| 100% | 101.3 | 0.4 | |
| 150% | 101.9 | 0.7 |
Table 3: Precision (Repeatability and Intermediate Precision)
Repeatability was determined by six replicate injections of the standard solution. Intermediate precision was evaluated by having different analysts perform the analysis on different days with different equipment within the same laboratory.
| Laboratory | Parameter | % RSD of Impurity 6 Area |
| Lab A | Repeatability | 0.95 |
| Intermediate Precision | 1.8 | |
| Lab B | Repeatability | 1.10 |
| Intermediate Precision | 2.1 | |
| Lab C | Repeatability | 0.88 |
| Intermediate Precision | 1.6 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
| Laboratory | LOD (µg/mL) | LOQ (µg/mL) |
| Lab A | 0.08 | 0.25 |
| Lab B | 0.09 | 0.26 |
| Lab C | 0.08 | 0.24 |
Comparison and Conclusion
The results from the inter-laboratory validation study demonstrate that the provided HPLC method is robust, reliable, and reproducible for the quantification of this compound.
-
Linearity: All three laboratories demonstrated excellent linearity across the specified concentration range, with correlation coefficients (r²) consistently above 0.999.
-
Accuracy: The mean recovery values were within the acceptable range of 98-102% for all laboratories, indicating a high degree of accuracy and minimal matrix effects.
-
Precision: The relative standard deviation (%RSD) for both repeatability and intermediate precision was well within the typical acceptance criteria of not more than 2.0% for repeatability and 3.0% for intermediate precision, showcasing the method's high precision.
-
Sensitivity: The LOD and LOQ values were comparable across the laboratories and sufficiently low to detect and quantify this compound at levels well below the typical reporting thresholds.
References
A Researcher's Guide to Ibrutinib Reference Standards: A Comparative Analysis
For researchers and drug development professionals, the selection of a high-quality reference standard is a critical first step in ensuring the accuracy and reliability of analytical data. This guide provides a comparative analysis of Ibrutinib reference standards, offering insights into key quality attributes, experimental protocols for verification, and the biological context of this important therapeutic agent.
I. Understanding Ibrutinib and its Mechanism of Action
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell antigen receptor (BCR) signaling pathway.[1] By binding to a cysteine residue in the BTK active site, Ibrutinib effectively blocks downstream signaling, which is essential for the proliferation, trafficking, chemotaxis, and adhesion of B-cells.[1] This mechanism of action makes it a highly effective treatment for various B-cell malignancies.
To visualize the biological context of Ibrutinib's function, the following diagram illustrates the BTK signaling pathway.
II. Comparative Analysis of Ibrutinib Reference Standards
The quality of a reference standard is paramount for accurate analytical measurements. Key parameters for comparison include purity, impurity profile, and physical-chemical characteristics. While obtaining Certificates of Analysis (CoA) from multiple suppliers for a direct side-by-side comparison of specific batches can be challenging, the following table summarizes typical quality attributes to consider when selecting an Ibrutinib reference standard. This data is compiled from publicly available information and typical specifications found in pharmacopeias and scientific literature.
| Attribute | Typical Specification/Method | Importance for Researchers |
| Purity (by HPLC) | ≥ 99.5% | Ensures the accuracy of quantitative analyses, such as drug substance assay and dose verification. A higher purity minimizes interference from other components. |
| Identity | Conforms to spectroscopic data (¹H-NMR, ¹³C-NMR, MS, IR) | Confirms that the material is unequivocally Ibrutinib. |
| Water Content (by Karl Fischer) | ≤ 0.5% | Water can affect the stability and accurate weighing of the reference standard. |
| Residual Solvents (by GC) | Within USP <467> or ICH Q3C limits | Residual solvents from the manufacturing process can be toxic and may interfere with certain analytical techniques. |
| Inorganic Impurities (by Sulfated Ash) | ≤ 0.1% | High levels of inorganic impurities can indicate poor manufacturing practices. |
| Polymorphic Form | Typically specified (e.g., Form A) | Different polymorphic forms can have different solubilities and stabilities, which can impact dissolution studies and bioavailability. |
| Appearance | White to off-white solid | A visual check for consistency and potential degradation.[2][3] |
| Solubility | Soluble in methanol, practically insoluble in water[3] | Important for preparing stock solutions and for understanding the drug's behavior in different solvent systems. |
Known Impurities:
A thorough understanding of potential impurities is crucial for developing robust analytical methods. Common Ibrutinib-related impurities that may be present in a reference standard include:
-
Process-related impurities: Intermediates and by-products from the synthesis of Ibrutinib. Examples include 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and (R)-N-Desacryloyl N-Propionyl Ibrutinib.[1][4]
-
Degradation impurities: Formed due to the degradation of Ibrutinib under various stress conditions (e.g., hydrolysis, oxidation, photolysis).[1]
-
Enantiomeric impurity: The S-enantiomer of Ibrutinib.[5]
Suppliers of reference standards, such as Daicel Pharma and Pharmaffiliates, often provide a list of known Ibrutinib impurities.[1][4][6]
III. Experimental Protocols for Verification
To independently verify the quality of an Ibrutinib reference standard, researchers can employ the following well-established analytical methods.
A. Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of the Ibrutinib reference standard and for assaying its content in pharmaceutical formulations.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in a 50:50 (v/v) ratio is a common starting point.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 260 nm.[7]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the Ibrutinib reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 20 µg/mL).
-
-
Analysis: Inject the prepared sample and a blank (mobile phase) into the HPLC system. The purity is calculated by dividing the area of the main Ibrutinib peak by the total area of all peaks in the chromatogram.
B. Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the identification and characterization of potential impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer.
-
Chromatographic Conditions: Similar to the HPLC method for purity, but often with a gradient elution to separate a wider range of impurities.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is recommended for accurate mass measurements and elemental composition determination of impurities.
-
-
Analysis: The LC-MS data will provide the retention times and mass-to-charge ratios (m/z) of the parent drug and any impurities. Fragmentation patterns obtained through MS/MS analysis can be used to elucidate the structures of unknown impurities.
The following diagram illustrates a general workflow for the comparative analysis of Ibrutinib reference standards.
IV. Conclusion
The selection of a suitable Ibrutinib reference standard is a foundational element of robust and reliable research in drug development and quality control. By carefully considering the purity, impurity profile, and physical characteristics of commercially available standards, and by employing validated analytical methods for verification, researchers can have confidence in the accuracy of their results. This guide provides a framework for this comparative analysis, empowering scientists to make informed decisions and contribute to the development of safe and effective medicines.
References
- 1. Ibrutinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. tga.gov.au [tga.gov.au]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ibrutinib Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methodologies for the detection and quantification of impurities in the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. The information presented herein is collated from peer-reviewed studies and aims to assist in the selection and validation of analytical methods for quality control and drug development purposes.
I. Comparison of Analytical Methods
The following tables summarize the performance of different analytical methods used for the analysis of Ibrutinib and its impurities. The data has been extracted from various validation studies.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 |
| Column | X-Select CSH, C18 (150 mm × 4.6 mm, 3.5 μm)[1] | Symmetrical C8 XTerra (150 × 4.6 mm, 5 µ) |
| Mobile Phase | Gradient elution[1] | Acetonitrile and Potassium Dihydrogen Phosphate buffer (60:40 v/v), pH 3.0 |
| Flow Rate | 1.0 mL/min[1] | 1.5 mL/min |
| Detection | PDA/QDa Mass Detector[1] | UV |
| LOD | Not Reported | Not Reported |
| LOQ | Not Reported | Not Reported |
| **Linearity (R²) ** | 0.999 to 1.000[1] | Not Reported |
| Accuracy (% Recovery) | 95% to 105%[1] | Not Reported |
Table 2: Ultra-High-Performance Liquid Chromatography (UPLC) Methods
| Parameter | Method 3 | Method 4 |
| Column | Waters Acquity UPLC C-18 (100 mm × 2.1 mm, 1.7 μm)[2][3] | ACQUITY UPLC BEH C18 |
| Mobile Phase | Eluent-A: 20 mM Ammonium Acetate (pH 6), Eluent-B: Acetonitrile[2][3] | 0.02 M Formic Acid in Water and 0.02 M Formic Acid in Acetonitrile (1:1) |
| Flow Rate | 0.3 mL/min[2][3] | Not Reported |
| Detection | UV at 215 nm[2][3] | UV |
| LOD | Not Reported | Ibrutinib: 0.01 μg/mL, Impurities: 0.015 μg/mL |
| LOQ | Not Reported | Ibrutinib: 0.025 μg/mL, Impurities: 0.0187 μg/mL |
| **Linearity (R²) ** | Not Reported | > 0.9995 |
| Accuracy (% Recovery) | Not Reported | 92.69% to 102.7% |
Table 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
| Parameter | Method 5 | Method 6 |
| Chromatography | UPLC[2][3] | UPLC |
| Column | Waters Acquity UPLC C-18 (100 mm × 2.1 mm, 1.7 μm)[2][3] | C18 BEH UPLC column (50 mm X 2.1 mm, 1.7 μm)[4] |
| Mobile Phase | Eluent-A: 20 mM Ammonium Acetate (pH 6), Eluent-B: Acetonitrile[2][3] | 0.05% Acetonitrile in water and 0.05% Formic acid in water[4] |
| Flow Rate | 0.3 mL/min[2][3] | 0.6 mL/min[4] |
| Ionization Mode | ESI Positive[2][3] | Not Reported |
| Mass Analyzer | TOF[2][3] | Not Reported |
II. Experimental Protocols
A. Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. Ibrutinib has been subjected to various stress conditions as per the International Conference on Harmonization (ICH) guideline Q1A(R2).[2][3][5]
-
Acidic Hydrolysis: 1 M HCl at 80°C for 8 hours.[5]
-
Alkaline Hydrolysis: 1 M NaOH at 80°C for 8 hours.[5]
-
Neutral Hydrolysis: Water at 80°C for 8 hours.[5]
-
Oxidative Degradation: 10% H₂O₂ at room temperature for 8 hours.[5]
-
Thermal Degradation: Solid drug substance kept at 105°C for 24 hours.[5]
-
Photolytic Degradation: Exposure of the drug substance to UV and visible light.
Findings from Degradation Studies:
-
Ibrutinib is highly sensitive to oxidative degradation and alkaline hydrolysis.[2][3][5]
-
The drug is susceptible to acidic hydrolysis at elevated temperatures.[2][3][5]
-
It is relatively stable under neutral, photolytic, and thermal stress conditions.[2][3][5]
-
Multiple degradation products have been identified and characterized, with some being novel and not previously reported.[2][3]
B. Chromatographic Method Validation
All cited analytical methods were validated according to ICH Q2(R1) guidelines, assessing the following parameters:[1]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. No interference from blanks or known impurities was observed at the retention time of Ibrutinib and its degradation products.[1]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. Linearity was established over a range of concentrations with a correlation coefficient (R²) > 0.999.[1]
-
Accuracy: The closeness of the test results to the true value. Expressed as percentage recovery, which was found to be within 95% to 105%.[1]
-
Precision: The degree of scatter between a series of measurements. Assessed at the level of repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
III. Visualizations
A. Ibrutinib Signaling Pathway
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.[1] By blocking BTK, Ibrutinib disrupts downstream signaling cascades, including the activation of PLCγ2, AKT, and NF-κB, ultimately leading to apoptosis of the cancerous cells.[1]
Caption: Ibrutinib's mechanism of action.
B. Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for Ibrutinib impurities.
Caption: A typical workflow for analytical method validation.
References
Specificity of Stability-Indicating Methods for Ibrutinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published stability-indicating analytical methods for the anti-cancer drug Ibrutinib. The focus is on the specificity of these methods, a critical parameter in ensuring that the analytical procedure can unequivocally assess the drug's purity and stability in the presence of its degradation products, process-related impurities, and excipients. The information presented is collated from various validated studies and is intended to aid researchers in selecting and developing robust analytical strategies for Ibrutinib.
Comparative Analysis of Stability-Indicating HPLC and UPLC Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for assessing the stability of Ibrutinib. The specificity of these methods is established through forced degradation studies, where the drug is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, as mandated by the International Council for Harmonisation (ICH) guidelines.[1] A method is deemed specific if it can resolve the Ibrutinib peak from all potential degradation products and impurities.
The following tables summarize the key parameters and findings from different validated stability-indicating methods for Ibrutinib.
Table 1: Chromatographic Conditions of Reported Stability-Indicating Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Technique | RP-HPLC | RP-HPLC | RP-UPLC |
| Column | X-Select CSH, C18, 150 mm × 4.6 mm, 3.5 μm[2] | Inertsil ODS, 100mm x 4.6 mm, 5μm | Acquity CSH C18, 100 mm × 2.1 mm, 1.7 μm[1] |
| Mobile Phase | Gradient elution with Mobile Phase A (phosphate buffer) and Mobile Phase B (acetonitrile, methanol, buffer mixture)[3] | 0.1% Orthophosphoric acid buffer and acetonitrile (70:30 v/v) | Gradient elution with Eluent-A (phosphate buffer, 0.1% triethylamine, pH 6.0) and Eluent-B (acetonitrile)[1] |
| Flow Rate | 1.0 mL/minute[2] | 0.8 mL/minute | 0.3 mL/minute[1] |
| Detection Wavelength | 254 nm[3] | 320 nm | 215 nm[1][4] |
| Column Temperature | 40°C[3] | 30°C | Not Specified |
| Run Time | 85 minutes[2] | Not Specified | Not Specified |
Table 2: Summary of Forced Degradation Studies and Specificity
| Stress Condition | Method 1 | Method 2 | Method 3 |
| Acid Hydrolysis | Sensitive, major degradation impurity found.[2] | Significant degradation observed.[1] | Substantial degradation observed.[1] |
| Base Hydrolysis | Sensitive, major degradation impurity identified.[2] | Significant degradation observed.[1] | Substantial degradation observed.[1] |
| Oxidative (Peroxide) | Sensitive.[2] | Degradation observed after 24 hours with 3.0% H₂O₂. | Substantial degradation observed.[1] |
| Thermal Degradation | Stable.[2] | Stable. | Resistant to degradation.[1] |
| Photolytic Degradation | Stable.[2] | Stable. | Resistant to degradation.[1] |
| Humidity | Stable.[2] | Not Specified | Not Specified |
| Water | Stable.[2] | Stable after 24 hours. | Resistant to neutral hydrolysis.[1] |
| Specificity | No interference from impurities or degradation products at the retention time of Ibrutinib.[2] | No additional peaks were found in the chromatograms of blank and sample solutions compared to the standard. | The method is capable of separating Ibrutinib from its ten degradation products.[1] |
Table 3: Validation Parameters of Reported Stability-Indicating Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | LOQ level to 300% of concentration[2] | 3.5 - 21.0 µg/mL | 25 - 250 ng/mL[1] |
| Correlation Coefficient (R²) | 0.999 to 1.000[2] | Not Specified | 0.9999[1] |
| Accuracy (% Recovery) | 95% to 105%[2] | 100.33% to 100.90% | 99.9% to 101.8%[4] |
| Precision (%RSD) | Not Specified | System Precision: 1.7252, Method Precision: 1.0583 | Intra-day: 0.40% - 0.81%, Inter-day: 0.38% - 0.79%[4] |
| LOD | Not Specified | Not Specified | 25 ng/mL[1] |
| LOQ | Not Specified | Not Specified | 50 ng/mL[1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing stability-indicating assays. Below are generalized experimental protocols based on the reviewed literature.
Forced Degradation (Stress) Studies
The objective of forced degradation is to generate potential degradation products to challenge the specificity of the analytical method.
-
Acid Hydrolysis : Ibrutinib solution is treated with an acid (e.g., 0.1 N HCl) and heated for a specified duration.
-
Base Hydrolysis : Ibrutinib solution is treated with a base (e.g., 0.1 N NaOH) and heated for a specified duration.
-
Oxidative Degradation : Ibrutinib solution is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature for a specified period.
-
Thermal Degradation : Solid Ibrutinib is exposed to high temperatures (e.g., 60-80°C) for an extended period.
-
Photolytic Degradation : Ibrutinib solution or solid is exposed to UV and visible light in a photostability chamber.
Sample Preparation for HPLC/UPLC Analysis
-
Standard Solution : A known concentration of Ibrutinib reference standard is prepared in a suitable diluent (e.g., methanol or mobile phase).
-
Sample Solution : The stressed samples are neutralized (if necessary), diluted with the diluent to a suitable concentration for analysis, and filtered through a 0.45 µm filter.
Visualizations
The following diagrams illustrate the typical workflow of a stability-indicating method development and the degradation pathway of Ibrutinib.
Caption: Workflow for developing a stability-indicating method.
Caption: General degradation pathway of Ibrutinib under stress.
Conclusion
The reviewed literature demonstrates the successful development and validation of several stability-indicating HPLC and UPLC methods for Ibrutinib. The specificity of these methods has been rigorously established through forced degradation studies, confirming their suitability for quality control and stability testing of Ibrutinib in bulk and pharmaceutical dosage forms. While different chromatographic conditions are employed, all presented methods effectively separate Ibrutinib from its degradation products formed under hydrolytic and oxidative stress. The choice of a specific method may depend on the available instrumentation, desired sensitivity, and the specific impurities that need to be monitored. The data presented in this guide can serve as a valuable resource for researchers in selecting or developing an appropriate stability-indicating method for Ibrutinib.
References
assessing the performance of different HPLC columns for Ibrutinib
For researchers, scientists, and drug development professionals engaged in the analysis of Ibrutinib, the selection of an appropriate High-Performance Liquid Chromatography (HPLC) column is a critical factor in achieving accurate and robust results. This guide provides a comprehensive comparison of various HPLC columns used for the analysis of Ibrutinib, supported by experimental data from published studies.
Performance Comparison of HPLC Columns for Ibrutinib
The following table summarizes the performance of different HPLC columns for the determination of Ibrutinib, based on data from various analytical studies. The most commonly employed stationary phase for Ibrutinib analysis is C18, although C8 columns have also been utilized.
| Column Name | Stationary Phase | Dimensions (mm) | Particle Size (µm) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Kromosil [1] | C18 | 250 x 4.6 | 5 | Phosphate buffer and Acetonitrile (45:55, v/v) | 1.0 | 295 | 2.572 | < 1.5 | > 5000 |
| Phenomenex Luna [2] | C18 | 150 x 4.6 | 5 | Methanol and Acetonitrile (25:75 v/v) | 1.0 | 250 | 2.379 | Not Reported | Not Reported |
| Capcell Pack MG II [3] | C18 | 250 x 4.6 | Not Specified | Acetonitrile and 0.5% KH2PO4 (pH 3.0) (52:48, v/v) | 1.0 | 260 | Not Reported | Not Reported | Not Reported |
| ODS 3 [4] | C18 | 250 x 4.6 | 5 | 0.1% Trifluoroacetic acid in water and Acetonitrile (50:50, v/v) | 1.0 | 260 | 5.27 | Not Reported | Not Reported |
| XTerra [5] | C8 | 150 x 4.6 | 5 | Potassium dihydrogen phosphate buffer and Acetonitrile (40:60 v/v, pH 3.0) | Not Reported | 226 | 3.40 | Not Reported | Not Reported |
Key Performance Insights
C18 columns are the predominant choice for Ibrutinib analysis due to their strong hydrophobic retention of the nonpolar Ibrutinib molecule.[6][7] This leads to good separation from polar impurities. The Kromosil C18 column, for instance, demonstrates excellent performance with a short retention time, good peak symmetry (tailing factor < 1.5), and high column efficiency (theoretical plates > 5000).[1]
C8 columns, having a shorter alkyl chain, exhibit less hydrophobic retention compared to C18 columns.[6][7] This can result in shorter analysis times, which can be advantageous for high-throughput screening. The XTerra C8 column provides a retention time of 3.40 minutes for Ibrutinib.[5] The choice between a C18 and a C8 column will depend on the specific requirements of the analysis, such as the need for high resolution to separate Ibrutinib from its impurities or the desire for a faster analytical method.
Experimental Protocols
The following are detailed methodologies for some of the key experiments cited in this guide:
Method 1: Analysis of Ibrutinib using Kromosil C18 Column [1]
-
Sample Preparation: A stock solution of Ibrutinib (1000 µg/mL) was prepared in acetonitrile. Working solutions were prepared by diluting the stock solution with the mobile phase.
-
HPLC System: A Shimadzu Model HPLC system was used.
-
Column: Kromosil C18 (250mm x 4.6 mm, 5µm particle size).
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (45:55, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 295 nm.
Method 2: Analysis of Ibrutinib using Phenomenex Luna C18 Column [2]
-
Sample Preparation: A stock solution of Ibrutinib was prepared. Further dilutions were made with the diluent.
-
HPLC System: Not specified.
-
Column: Phenomenex Luna C18 (150mm x 4.6 mm, 5µm).
-
Mobile Phase: A mixture of methanol and acetonitrile (25:75 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 250 nm.
Method 3: Analysis of Ibrutinib using XTerra C8 Column [5]
-
Sample Preparation: Not specified.
-
HPLC System: Not specified.
-
Column: XTerra C8 (150 × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer and acetonitrile (40:60 v/v), with the pH adjusted to 3.0.
-
Detection: UV detection at 226 nm.
Visualizing the Experimental Workflow and Column Selection Logic
To further clarify the process of assessing HPLC column performance and selecting the appropriate column, the following diagrams are provided.
Caption: Experimental workflow for assessing HPLC column performance.
Caption: Logic for selecting an appropriate HPLC column for Ibrutinib analysis.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Simple determination of plasma ibrutinib concentration using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. pharmawareness.com [pharmawareness.com]
- 7. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
comparing analytical results for Ibrutinib impurity 6 across different labs
This guide provides a framework for researchers, scientists, and drug development professionals to compare analytical results for Ibrutinib impurity 6. Given the proprietary nature of raw cross-laboratory data, this document focuses on providing standardized methodologies and data presentation formats to facilitate internal and potential external comparisons.
Data Presentation: A Template for Comparison
To ensure consistency when comparing results, it is crucial to organize data in a structured format. The following table provides a template for summarizing quantitative data for this compound from different sources, be it different laboratories, methods, or batches.
| Laboratory / Source | Analytical Method | Instrument | Batch Number | Impurity 6 (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Lab A | HPLC-UV | Agilent 1260 | IBR-2024-01A | 0.08 | 0.01% | 0.03% |
| Lab B | UPLC-MS | Waters Acquity | IBR-2024-02B | 0.07 | 0.005% | 0.015% |
| Reference Std. | In-house HPLC | Shimadzu LC-20A | N/A | 0.10 (spiked) | 0.01% | 0.03% |
Experimental Protocols: A Reference HPLC Method
A standardized protocol is the cornerstone of reproducible and comparable analytical results. Below is a detailed, representative High-Performance Liquid Chromatography (HPLC) method for the quantification of Ibrutinib and its impurities, including Impurity 6.
1. Objective: To detect and quantify Impurity 6 and other related substances in Ibrutinib drug substance by a gradient reverse-phase HPLC method with UV detection.
2. Materials and Reagents:
-
Acetonitrile (HPLC Grade)
-
Ammonium acetate (AR Grade)
-
Formic acid (AR Grade)
-
Milli-Q or equivalent purified water
-
Ibrutinib Reference Standard
-
This compound Reference Standard
3. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in 10mM Ammonium acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 25 70 30 90 35 90 36 20 | 45 | 20 |
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Ibrutinib and Impurity 6 reference standards in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the Ibrutinib drug substance sample in the diluent to a final concentration of 1.0 mg/mL.
-
Spiked Sample: Prepare a sample solution and spike it with a known amount of Impurity 6 to confirm peak identification and recovery.
5. System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) for the peak area of Ibrutinib and Impurity 6 should not be more than 2.0%.
-
The tailing factor for the Ibrutinib peak should not be more than 1.5.
-
The resolution between the Ibrutinib peak and the nearest eluting impurity peak should be not less than 2.0.
Visualizing Workflows and Pathways
Experimental Workflow for Impurity Analysis
The following diagram outlines a typical workflow for analyzing pharmaceutical impurities, from sample receipt to the final data comparison.
Ibrutinib Signaling Pathway
Ibrutinib is a targeted therapy that functions as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). The diagram below illustrates this mechanism of action within the B-cell receptor signaling pathway.
Safety Operating Guide
Navigating the Disposal of Ibrutinib Impurity 6: A Comprehensive Guide to Safety and Compliance
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Ibrutinib impurity 6, ensuring the protection of personnel and the environment while maintaining regulatory compliance.
I. Immediate Safety Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The hazardous nature of Ibrutinib and its impurities necessitates a cautious approach to prevent accidental exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Impervious clothing or lab coat | Protects against contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required if handling powders or creating aerosols to prevent inhalation. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that adheres to both federal and state environmental regulations. The primary method for the disposal of pharmaceutical waste is through a licensed hazardous material disposal company.
Experimental Protocol: Disposal of this compound
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound" and other related hazardous pharmaceutical waste.
-
Do not mix with non-hazardous waste.
-
-
Containment:
-
Ensure the waste container is chemically compatible with this compound and is securely sealed to prevent leaks or spills.
-
Store the sealed container in a designated, well-ventilated, and secure area away from incompatible materials, particularly strong oxidizing agents.[1]
-
-
Accidental Release Measures:
-
In the event of a spill, immediately evacuate unnecessary personnel.[1]
-
Wear the prescribed PPE, including respiratory protection, before attempting to clean up.
-
Avoid the generation of dust.[1]
-
For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal.
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in the hazardous waste container.[2]
-
Decontaminate the spill area with alcohol or another suitable solvent.[2]
-
Avoid discharging any spilled material into drains, water courses, or onto the ground.[1]
-
-
Engaging a Licensed Disposal Company:
-
Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste. These companies are equipped to handle and transport hazardous materials in compliance with Department of Transportation (DOT) regulations.
-
Ensure the disposal company provides a hazardous waste manifest, an EPA-required document that tracks the waste from your facility to its final destination.
-
-
Incineration:
-
The recommended method for the destruction of Ibrutinib and its impurities is incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction and to neutralize harmful combustion byproducts.[1]
-
-
Regulatory Compliance:
-
All disposal activities must comply with the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA).[3]
-
Be aware of and adhere to any stricter state-specific regulations that may apply.[3]
-
Under the EPA's Subpart P, the sewering of hazardous pharmaceutical waste is prohibited.[4]
-
III. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. By adhering to these procedures, laboratories can mitigate risks, ensure regulatory compliance, and contribute to a safer research environment.
References
Essential Safety and Operational Guidance for Handling Ibrutinib Impurity 6
For researchers, scientists, and drug development professionals, this document provides immediate, essential safety and logistical information for the handling and disposal of Ibrutinib impurity 6. In the absence of specific safety data for this compound, a conservative approach is mandated. All procedures and personal protective equipment (PPE) recommendations are based on the known hazards of the parent compound, Ibrutinib, assuming the impurity possesses a similar or more potent hazard profile. A thorough risk assessment should be conducted by qualified personnel before commencing any work.
Core Safety and Handling Protocols
Ibrutinib is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[] Therefore, stringent adherence to safety protocols is paramount to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
Effective engineering controls are the primary line of defense. All handling of this compound should be conducted in a designated area with restricted access.
| Control Type | Specification |
| Ventilation | Use a certified chemical fume hood or other suitable containment ventilation system to minimize inhalation exposure. |
| Eyewash and Safety Shower | A calibrated and unobstructed eyewash station and safety shower must be readily accessible in the immediate work area.[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling this compound.
| PPE Category | Detailed Specification |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards. |
| Hand Protection | Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before each use.[2] Follow proper glove removal technique to avoid skin contact. |
| Body Protection | A lab coat is required.[2] For larger quantities or where there is a significant risk of splashing, consider a chemically resistant apron or coveralls. |
| Respiratory Protection | If engineering controls are insufficient or during procedures that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[2] |
Step-by-Step Handling and Disposal Procedures
A clear and logical workflow is essential for the safe handling and disposal of this compound. The following diagram outlines the critical steps.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


